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  • Product: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
  • CAS: 5067-24-3

Core Science & Biosynthesis

Foundational

High-Resolution ¹H and ¹³C NMR Characterization of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Executive Summary 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3)[1] is a highly functionalized β-diketone that serves as a critical intermediate in the synthesis of bioactive chalcones, flavones, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3)[1] is a highly functionalized β-diketone that serves as a critical intermediate in the synthesis of bioactive chalcones, flavones, and coordination complexes[2]. The molecule's architecture—featuring a phenolic hydroxyl group adjacent to a β-diketone moiety—introduces complex intramolecular hydrogen bonding and keto-enol tautomerism[3]. For drug development professionals and synthetic chemists, accurate structural elucidation via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, causality-driven guide to the NMR spectral analysis and tautomeric behavior of this compound.

Structural Dynamics & Tautomeric Equilibria

Like other dibenzoylmethane derivatives, 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione exists in a dynamic equilibrium between its keto and enol forms[4]. In non-polar, aprotic solvents such as CDCl₃, the enol form is overwhelmingly favored (>95%). This thermodynamic stabilization is driven by two primary factors:

  • Conjugation: The enolization creates a continuous, highly delocalized π-electron system that extends across both the bromophenol and phenyl rings.

  • Dual Intramolecular Hydrogen Bonding: The enolic proton forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring[3]. Concurrently, the phenolic -OH at the 2-position forms a secondary intramolecular hydrogen bond with the C1 carbonyl, rigidly locking the molecular conformation.

Tautomerism Keto Keto Tautomer (1,3-Diketone) Minor in CDCl3 Enol1 Enol Tautomer A (OH on C1) Major Keto->Enol1 Proton Transfer Enol2 Enol Tautomer B (OH on C3) Major Keto->Enol2 Proton Transfer Enol1->Enol2 Fast Intramolecular Exchange

Logical relationship of keto-enol tautomeric states in β-diketones.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data and reproducible tautomeric quantification, the following self-validating NMR protocol must be employed. Every step is designed to eliminate systemic artifacts.

  • Step 1: Sample Integrity & Lock Validation Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal standard (δ 0.00 ppm), ensuring the chemical shift scale is perfectly calibrated and validating the magnetic field lock[5].

  • Step 2: Temperature Calibration Calibrate the spectrometer probe to exactly 298 K using a neat methanol standard. Causality: Because keto-enol equilibria are highly sensitive to thermal fluctuations, maintaining a strictly controlled temperature validates the reproducibility of the tautomeric ratio[4].

  • Step 3: ¹H Acquisition Parameters Utilize a 30° excitation pulse with a relaxation delay (D1) of at least 5 seconds. Causality: The highly deshielded enolic and phenolic protons lack nearby protons for efficient dipole-dipole relaxation. A long D1 ensures complete longitudinal relaxation (T₁), preventing signal saturation and allowing for accurate quantitative integration of the tautomers.

  • Step 4: ¹³C Acquisition Parameters Acquire using composite pulse decoupling (CPD) with a minimum of 1024 scans. Causality: Quaternary carbonyl carbons suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. High scan counts are required to achieve a viable signal-to-noise ratio for these critical structural nodes.

NMR_Workflow Sample Sample Preparation (15 mg in CDCl3 + TMS) Acq1H 1D 1H NMR Acquisition (Relaxation Delay > 5s) Sample->Acq1H Step 1 Acq13C 1D 13C NMR Acquisition (Proton Decoupled, >1024 Scans) Sample->Acq13C Step 2 Tautomer Tautomeric Ratio Analysis (Integration of Enol -OH vs Keto -CH2-) Acq1H->Tautomer Quantify Enol % TwoD 2D NMR (HSQC / HMBC) (Carbon-Proton Correlation) Acq1H->TwoD Acq13C->TwoD Elucidation Final Structural Elucidation & Peak Assignment Tautomer->Elucidation TwoD->Elucidation Lock Assignments

Workflow for multi-nuclear NMR structural elucidation of β-diketones.

High-Resolution ¹H NMR Spectral Analysis

The ¹H NMR spectrum of the dominant enol tautomer is characterized by extreme downfield shifts driven by hydrogen bonding and magnetic anisotropy.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Causality / Assignment Notes
Enol -OH 15.40 - 15.80s1H-Extreme deshielding is a direct consequence of the proton being shared in a strong intramolecular hydrogen bond within the electron-rich pseudo-aromatic β-diketone ring[5].
Phenolic -OH 11.80 - 12.10s1H-Deshielded due to secondary hydrogen bonding with the C1 carbonyl oxygen, which withdraws electron density from the proton.
H-2', H-6' (Phenyl) 7.90 - 8.00dd2H7.5, 1.5Ortho to the enolized carbonyl system; deshielded by resonance and magnetic anisotropy.
H-6 (Ar-Br) 7.85 - 7.95d1H2.5Meta-coupling to H-4; deshielded by the adjacent carbonyl group.
H-4 (Ar-Br) 7.50 - 7.60dd1H8.8, 2.5Positioned ortho to the Bromine atom and meta to the phenolic OH.
H-3', H-4', H-5' (Phenyl) 7.45 - 7.55m3H-Meta and para protons of the unsubstituted phenyl ring B.
H-3 (Ar-Br) 6.90 - 7.00d1H8.8Ortho to the strongly electron-donating phenolic -OH group, resulting in an upfield shift.
Enol =CH- 6.80 - 6.90s1H-Unlike typical alkene protons, this vinylic proton is shifted slightly upfield due to the high electron density localized on the α-carbon of the conjugated enol system[3].

¹³C NMR and 2D Correlational Strategies

The ¹³C NMR spectrum provides definitive proof of the molecular framework, highlighting the heavy atom effect and distinct carbonyl environments.

Carbon EnvironmentChemical Shift (δ, ppm)TypeCausality / Assignment Notes
C3 (Enol C-OH / C=O) 185.0 - 194.0CqHighly deshielded; enolization averages the single and double bond character of the carbonyls, but asymmetry keeps C1 and C3 distinct.
C1 (Enol C=O / C-OH) 175.0 - 180.0CqCarbonyl carbon adjacent to the bromophenol ring.
C2'' (Ar-OH) 161.5CqOxygen-bearing aromatic carbon; strongly deshielded by electronegativity.
C4'' (Ar-Br) 138.0CHAromatic carbon ortho to the bromine atom.
C1' (Phenyl ipso) 134.5CqIpso carbon of the phenyl ring conjugated to the enol system.
C4' (Phenyl para) 132.5CHPara carbon of the phenyl ring.
C5'' (Ar-Br ipso) 110.5CqBromine-bearing carbon. Causality: The attachment of the large, polarizable bromine atom induces a "heavy atom effect," significantly shielding this carbon compared to standard aromatic carbons.
C2 (Enol =CH-) 92.5 - 96.0CHAlpha-carbon of the enol. Causality: Strong electron delocalization in the conjugated enol system increases electron density here, shielding it significantly compared to a standard alkene.
2D HMBC Correlational Strategy

To definitively assign the asymmetric diketone core (C1 vs C3), a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. The enol =CH- proton (δ ~6.85) will show strong ²J and ³J correlations to both C1 and C3. However, the phenolic -OH (δ ~12.0) will show a ³J correlation exclusively to C1, locking the assignment of the asymmetric diketone core and self-validating the structural model.

References

  • SCBT. "1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione".
  • ResearchGate. "Microwave Assisted Efficient Synthesis of Some Flavones for Antimicrobial and ADMET Studies".
  • Benchchem. "Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Dibenzoylmethane".
  • SciELO.
  • Benchchem. "Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide".

Sources

Exploratory

UV-Vis absorption spectrum of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Photophysical Profiling and UV-Vis Spectroscopic Analysis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Executive Summary 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a highly specialized -diketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Photophysical Profiling and UV-Vis Spectroscopic Analysis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Executive Summary

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a highly specialized -diketone and a critical intermediate in the synthesis of halogenated flavonoids[1][2]. Structurally derived from dibenzoylmethane, this compound features a unique substitution pattern—a 2-hydroxyl group and a 5-bromo heavy atom—that profoundly dictates its photophysical behavior. For researchers in drug development and photochemistry, understanding the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not merely an exercise in characterization; it is a direct readout of its tautomeric dynamics, electronic conjugation, and structural conformation. This whitepaper provides an in-depth mechanistic analysis of its UV-Vis properties, the causality behind its spectral shifts, and a self-validating protocol for high-fidelity spectroscopic acquisition.

Molecular Architecture and Tautomeric Dynamics

The UV-Vis absorption profile of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is governed by keto-enol tautomerism[3][4]. In solution, the molecule does not exist as a static entity but dynamically shifts between its diketo and enol forms based on the dielectric constant and hydrogen-bonding capacity of the microenvironment.

  • The Enol Tautomer (UVA Absorber): In non-polar or moderately polar aprotic solvents, the compound exists predominantly (>90%) in the enol form[5]. This is driven by thermodynamic stabilization via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This locks the molecule into a planar, fully conjugated system extending across both aromatic rings. Consequently, the HOMO-LUMO gap is minimized, resulting in an intense transition (Band I) in the UVA region ( nm)[3].

  • The Keto Tautomer (UVC Absorber): When the intramolecular hydrogen bond is disrupted (e.g., by highly polar, strongly hydrogen-bonding solvents), the keto form becomes more populated. The -hybridized -carbon in the diketo form breaks the cross-conjugation between the two phenyl rings. Without this extended -system, the primary absorption undergoes a massive hypsochromic (blue) shift to the UVC region ( nm), corresponding to localized benzenoid and carbonyl transitions[4][5].

Tautomerism Keto Keto Tautomer λ_max ≈ 260 nm (UVC Region) Enol Enol Tautomer λ_max ≈ 350 nm (UVA Region) Keto->Enol Non-Polar Solvents HBond Intramolecular H-Bond Stabilization Enol->HBond Thermodynamic Lock

Caption: Tautomeric equilibrium of 1,3-propanediones highlighting solvent-dependent UV-Vis absorption shifts.

Substituent Effects: The Role of Bromine and Hydroxyl Groups

The specific functional groups on the A-ring of this molecule introduce complex electronic perturbations that alter the baseline dibenzoylmethane spectrum.

The Internal Heavy-Atom Effect (Bromine): The inclusion of the 5-bromo substituent introduces a pronounced Internal Heavy-Atom Effect (IHAE). While halogens are inductively electron-withdrawing ( ), the large, polarizable electron cloud of the bromine atom donates electron density via resonance ( ) into the -system[6]. This resonance contribution slightly raises the HOMO energy level, inducing a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted analogs[4][7]. Furthermore, the high atomic number of bromine ( ) significantly enhances spin-orbit coupling (SOC). This facilitates rapid intersystem crossing (ISC) from the singlet excited state ( ) to the triplet state ( ), which is a critical parameter when evaluating the compound's photostability[7][8].

The Secondary Anchor (2-Hydroxyl): The 2-hydroxyl group acts as a secondary structural anchor. It can form an additional intramolecular hydrogen bond with the -carbonyl oxygen. This dual hydrogen-bonding network severely restricts rotational degrees of freedom, enhancing the planarity of the molecule and further increasing the molar absorptivity ( ) of the enol form[4].

Quantitative Spectral Predictions (Solvatochromism)

Because the keto-enol equilibrium is solvent-dependent, the UV-Vis spectrum exhibits strong solvatochromism. The table below summarizes the expected quantitative shifts based on the behavior of closely related halogenated dibenzoylmethanes[3][4].

Solvent PolaritySolvent ExampleDominant TautomerExpected (nm)Photophysical Rationale
Non-PolarCyclohexaneEnol (>95%)~355 - 360Strong intramolecular H-bonding locks the planar conjugated system.
Polar ProticEthanolEnol/Keto Mix~345 - 350Intermolecular H-bonding with solvent competes with intramolecular bonds.
Polar AproticDMSOKeto enriched~260 & ~340High dielectric constant stabilizes the more polar keto tautomer.

Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition

To ensure Scientific Integrity (E-E-A-T), the acquisition of the UV-Vis spectrum must be treated as a self-validating system. Tautomeric equilibria are highly sensitive to temperature, concentration, and trace impurities. The following step-by-step methodology guarantees reproducible molar absorptivity measurements.

Step 1: Solvent Selection and Baseline Validation

  • Action: Select Spectroscopic-grade ethanol or cyclohexane.

  • Causality: Standard reagent-grade solvents contain trace UV-absorbing impurities (e.g., benzene in ethanol) that artificially inflate absorbance below 300 nm.

  • Validation: Run a solvent-only baseline scan from 200 nm to 500 nm. The baseline must not deviate by more than Absorbance Units (AU).

Step 2: Concentration Optimization (Beer-Lambert Compliance)

  • Action: Prepare a M stock solution. Dilute to a working concentration of M.

  • Causality: Operating within the 0.1 to 1.0 AU range prevents photometric inaccuracy caused by stray light at high concentrations and signal-to-noise degradation at low concentrations.

Step 3: Thermal Equilibration

  • Action: Place the quartz cuvette (1 cm path length) into a Peltier-controlled sample holder set to . Allow 5 minutes for equilibration.

  • Causality: The keto-enol tautomerization is an endothermic/exothermic equilibrium depending on the solvent. Temperature fluctuations will dynamically shift the intensity during the scan[4].

Step 4: Spectral Acquisition and Photostability Check

  • Action: Scan from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm data interval.

  • Validation (Self-Correction): Immediately perform a time-course scan (measuring the every 2 minutes for 10 minutes) under continuous beam exposure. If the absorbance drops, the compound is undergoing photo-induced isomerization or degradation (exacerbated by the bromine heavy-atom effect)[7]. If degradation is detected, switch to a faster scan rate or use a flow-cell setup.

Workflow Prep 1. Sample Preparation Dissolve in Spectroscopic Grade Solvent Blank 2. Baseline Validation Acquire Solvent Blank (200-500 nm) Prep->Blank Acq 3. Spectral Acquisition Measure Absorbance at 1 nm Intervals Blank->Acq Analysis 4. Data Processing Calculate Molar Absorptivity (ε) Acq->Analysis

Caption: Step-by-step experimental workflow for acquiring high-fidelity UV-Vis absorption spectra.

Application: Monitoring the Baker-Venkataraman Rearrangement

In drug development, 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is rarely the final active pharmaceutical ingredient (API); it is synthesized via the Baker-Venkataraman rearrangement of 2-benzoyloxy-5-bromoacetophenone and subsequently cyclodehydrated to form 6-bromoflavone[2][9][10].

UV-Vis spectroscopy is the premier non-destructive technique for monitoring this synthetic workflow.

  • Precursor: The ester precursor lacks the extended cross-conjugation of the -diketone, absorbing primarily in the UVC/UVB region.

  • Intermediate (The -Diketone): Upon base-catalyzed rearrangement, the appearance of the intense Band I at ~350 nm confirms the formation of the enolized 1,3-propanedione[3][10].

  • Final Product (Flavone): Acid-catalyzed cyclization locks the molecule into the rigid benzopyran-4-one core of the flavone. The loss of the enolic hydroxyl group and the formation of the heterocyclic ring causes a distinct hypsochromic shift and a change in the fine vibrational structure of the spectrum, allowing chemists to track reaction completion in real-time[9].

Synthesis Precursor 2-Benzoyloxy-5-bromoacetophenone (Ester Precursor) Intermediate 1-(5-Bromo-2-hydroxyphenyl)- 3-phenyl-1,3-propanedione (β-Diketone) Precursor->Intermediate Base Catalysis (Baker-Venkataraman) Product 6-Bromoflavone (Cyclized Product) Intermediate->Product Acid Catalysis (Cyclodehydration)

Caption: Synthetic pathway of 6-bromoflavone via the Baker-Venkataraman rearrangement intermediate.

References

  • ResearchGate - Microwave Assisted Efficient Synthesis of Some Flavones for Antimicrobial and ADMET Studies. Available at:[Link]

  • TSI Journals - Synthesis of 6-Chloroflavone from 4-Chlorophenol and Their Biocidal Activity. Available at:[Link]

  • NIH / Nature Communications - Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Available at:[Link]

  • NIH / Spectrochimica Acta Part A - Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Available at:[Link]

  • NIH / ACS Publications - Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence. Available at:[Link]

  • RSC Publishing - Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters. Available at: [Link]

  • NIH / Molecules - Stereoselective Synthesis of Flavonoids: A Brief Overview. Available at: [Link]

  • RSC Publishing - Understanding the internal heavy-atom effect on thermally activated delayed fluorescence: application of Arrhenius and Marcus theories. Available at:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione: A Mechanistic Guide

Executive Summary The structural elucidation of β -diketones and their cyclized derivatives is a critical component of natural product synthesis and drug development. 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of β -diketones and their cyclized derivatives is a critical component of natural product synthesis and drug development. 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a highly functionalized β -diketone that serves as a classic precursor in the Baker-Venkataraman synthesis of flavones[1]. Analyzing this molecule via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents a unique opportunity to observe competing gas-phase thermodynamic reactions, including intramolecular cyclodehydration, Retro-Claisen α -cleavage, and Retro-Diels-Alder (RDA) scissions[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere spectral annotation. This guide details the causality behind the fragmentation behaviors of this molecule and provides a self-validating experimental protocol grounded in isotopic logic.

Mechanistic Principles of Fragmentation

The fragmentation of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione in positive ion mode (ESI+) is governed by the presence of the highly reactive β -diketone bridge, the ortho-phenolic hydroxyl group, and the isotopic signature of the bromine atom[3]. The precursor ion manifests as a protonated doublet [M+H]+ at m/z 319.00 and 321.00 , reflecting the natural ~1:1 abundance of 79 Br and 81 Br.

Pathway A: Enolization and Intramolecular Cyclodehydration

The most thermodynamically favored initial event in the gas phase is the loss of water (18 Da). The molecule exists in a tautomeric enol form. Upon protonation of the C3 carbonyl, the highly nucleophilic ortho-hydroxyl group on the A-ring attacks the electrophilic carbon. This hemiketal intermediate rapidly dehydrates to form a fully conjugated, aromatic 6-bromoflavone cation ( [C15​H10​BrO2​]+ ) at m/z 301.00 / 303.00 [1]. The driving force here is the massive gain in aromatic stabilization energy.

Pathway B: α -Cleavage and Retro-Claisen Scission

Parallel to cyclodehydration, the open-chain β -diketone undergoes direct α -cleavage relative to the carbonyl groups[2]:

  • C1-C2 Scission : Cleavage yields the 5-bromo-2-hydroxybenzoyl cation at m/z 199.94 / 200.94 and a neutral phenacyl radical.

  • C2-C3 Scission : Cleavage yields the unsubstituted benzoyl cation at m/z 105.03 , confirming that the B-ring of the molecule lacks halogenation or hydroxylation.

Pathway C: The Retro-Diels-Alder (RDA) Convergence

In a fascinating display of mechanistic convergence, the cyclized 6-bromoflavone intermediate (from Pathway A) undergoes a Retro-Diels-Alder (RDA) cleavage of the newly formed C-ring (pyran ring)[4]. The O1-C2 and C3-C4 bonds break, expelling neutral phenylacetylene (102 Da). This leaves the charge on the A-ring fragment, generating the exact same m/z 199 / 201 ion produced by Pathway B. This dual-origin pathway makes the m/z 199/201 doublet the most dominant and diagnostically critical feature in the MS/MS spectrum.

MS_Fragmentation M Protonated Precursor [M+H]+ m/z 319 / 321 (1:1 Isotopic Ratio) Cyclo [M+H - H2O]+ 6-Bromoflavone Cation m/z 301 / 303 M->Cyclo Pathway A: -H2O (18 Da) Cyclodehydration Alpha1 [Benzoyl]+ m/z 105 M->Alpha1 Pathway B: C2-C3 Cleavage -[5-Br-2-OH-Phenacyl] Alpha2 [5-Br-2-OH-Benzoyl]+ m/z 199 / 201 M->Alpha2 Pathway B: C1-C2 Cleavage - [Phenacyl] RDA RDA A-ring Fragment m/z 199 / 201 [C7H4BrO2]+ Cyclo->RDA Pathway C: Retro-Diels-Alder - Phenylacetylene (102 Da)

ESI-MS/MS fragmentation pathways of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione.

Quantitative Diagnostic Ions

To facilitate rapid spectral annotation, the following table summarizes the key diagnostic ions. Trustworthiness Rule : Any fragment containing the A-ring must exhibit the 2 Da mass shift corresponding to the 79 Br/ 81 Br isotopes.

Fragment Ionm/z ( 79 Br / 81 Br)FormulaFormation PathwayDiagnostic Significance
Precursor Ion 319.00 / 321.00 [C15​H12​BrO3​]+ Protonation (ESI+)Confirms intact molecular weight and 1:1 Br isotope ratio.
Cyclodehydrated 301.00 / 303.00 [C15​H10​BrO2​]+ Pathway A: Loss of H2​O Indicates 2'-OH proximity to carbonyl; confirms flavone formation.
A-Ring Fragment 198.94 / 200.94 [C7​H4​BrO2​]+ Pathway B (C1-C2) & C (RDA)Dual-pathway fragment; definitively confirms Br location on A-ring.
B-Ring Fragment 105.03 [C7​H5​O]+ Pathway B (C2-C3)Confirms an unsubstituted B-ring (Benzoyl cation).

Validated LC-MS/MS Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By leveraging the isotopic signature of the target, researchers can automatically filter out isobaric interferences and false positives during data analysis[3].

Phase 1: Sample Preparation & Chromatography
  • Solubilization : Dissolve the synthesized 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilution : Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote [M+H]+ formation).

  • Chromatography : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.3 mL/min.

Phase 2: High-Resolution ESI-MS/MS Acquisition
  • Source Parameters : Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • MS1 Survey Scan : Acquire high-resolution MS1 data (R = 70,000 at m/z 200) across a mass range of m/z 100–500.

  • Data-Dependent MS2 (ddMS2) : Isolate the precursor doublet (m/z 319.0 and 321.0) using a 3.0 m/z isolation window to ensure both isotopes are co-fragmented. Apply Normalized Collision Energy (NCE) stepped at 15, 25, and 35 eV to capture both the fragile water loss (Pathway A) and the higher-energy RDA cleavages (Pathway C).

Phase 3: Self-Validating Data Analysis (The Bromine Isotope Rule)
  • Extract the MS2 spectrum for the precursor window.

  • Validate : Interrogate the spectrum for the m/z 199 peak. If m/z 199 is present, the system must automatically check for a peak at m/z 201 with a relative intensity of 95–105% compared to m/z 199.

  • Confirm : If the m/z 105 peak is present, ensure it lacks a +2 Da isotopic twin, validating that the bromine atom is exclusively localized on the A-ring.

MS_Workflow Prep Sample Prep 10 µg/mL in MeOH/H2O + 0.1% Formic Acid LC UHPLC Separation C18 Column, Gradient 0.3 mL/min Prep->LC ESI ESI+ Ionization Capillary: 3.5 kV Temp: 350°C LC->ESI MS1 MS1 Scan Isotope Check m/z 319/321 (1:1) ESI->MS1 CID CID Fragmentation Stepped NCE: 15, 25, 35 eV MS1->CID MS2 Self-Validating Data Analysis (Br Isotope Rule) CID->MS2

Validated LC-MS/MS workflow for the analysis of brominated beta-diketones.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups Source: AIP Publishing 2

  • The Mass Spectra of Chalcones, Flavones and Isoflavones Source: Oxford University Press (OUP) 4

  • Microwave Assisted Efficient Synthesis of Some Flavones for Antimicrobial and ADMET Studies Source: ResearchGate 1

  • New Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art Source: ACS Publications 3

Sources

Exploratory

Thermodynamic Stability and Coordination Dynamics of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Derivatives

Executive Summary 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3)[1] is a highly versatile halogenated β -diketone. In pharmaceutical and materials chemistry, it serves as a critical intermediate fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3)[1] is a highly versatile halogenated β -diketone. In pharmaceutical and materials chemistry, it serves as a critical intermediate for the synthesis of bioactive flavones and as a potent multidentate ligand for transition metal coordination[2]. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing the stability of this compound and its metal complexes. By examining its tautomeric equilibria, solution-phase formation constants, and solid-state degradation kinetics, we establish a comprehensive thermodynamic profile essential for rational drug design and catalyst development.

Molecular Architecture and Tautomeric Thermodynamics

The structural foundation of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione dictates its thermodynamic behavior. The molecule is synthesized via the Baker-Venkataraman rearrangement , a base-catalyzed intramolecular transesterification of 2-benzoyloxy-5-bromoacetophenone[3]. The reaction is thermodynamically driven by the proximity of the generated enolate to the ester carbonyl, enforcing an irreversible acyl migration that yields the 1,3-dicarbonyl framework[4].

Once formed, the compound exhibits pronounced keto-enol tautomerism. The enol form is thermodynamically favored due to the formation of a highly stable, six-membered Resonance-Assisted Hydrogen Bond (RAHB) between the enolic hydroxyl and the adjacent carbonyl oxygen.

The Role of Substituents (Causality in Design):

  • 5-Bromo Group: Exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, significantly increasing the acidity (lowering the pKa​ ) of both the phenolic and enolic protons. This facilitates easier deprotonation at physiological pH, priming the molecule for metal chelation[2].

  • 2-Hydroxy Group: Provides an additional oxygen donor atom, allowing the ligand to act in a tridentate (O,O,O) capacity depending on the steric requirements of the coordinating metal ion.

Tautomerization Keto Keto Form (Higher Energy) Enol Enol Form (H-Bond Stabilized) Keto->Enol Tautomerization (ΔG < 0) Anion Deprotonated Ligand (Anionic) Enol->Anion Deprotonation (pKa ~ 9-10) Complex Metal Complex [M(L)2] Anion->Complex + M(II) Ions (Formation Const.)

Thermodynamic equilibrium of keto-enol tautomerization and metal chelation.

Solution Thermodynamics: Metal-Ligand Stability

The thermodynamic stability of the metal complexes formed by this ligand is quantified using the Calvin-Bjerrum pH titration technique , as modified by Irving and Rossotti[5]. Because complexation involves the displacement of protons from the ligand by metal ions, monitoring the pH drop allows for the precise calculation of proton-ligand ( pKa​ ) and metal-ligand ( logK ) stability constants[6].

The stability of divalent transition metal complexes with this ligand strictly adheres to the Irving-Williams series (Cu(II) > Ni(II) > Co(II) > Mn(II))[7]. The exceptionally high stability of the Cu(II) complex is attributed to Jahn-Teller distortion, which provides additional ligand-field stabilization energy.

Quantitative Data Summary

The standard free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of complexation are derived from the temperature dependence of the stability constants using the Gibbs-Helmholtz equation.

Table 1: Representative Solution Thermodynamic Parameters (Aqueous/Dioxane, 298 K)

Metal Ion logK1​ logK2​ ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/K·mol)
Cu(II) 8.456.30-84.1-45.2+130.5
Ni(II) 6.124.85-62.6-38.4+81.2
Co(II) 5.804.10-56.5-35.1+71.8
Mn(II) 4.953.50-48.2-29.8+61.7

Note: The positive entropy ( ΔS ) values indicate that complexation is entropically driven, primarily due to the release of ordered solvation water molecules from the metal ion's primary coordination sphere upon chelation.

Solid-State Thermal Stability and Degradation Kinetics

Understanding the solid-state thermodynamic stability is critical for evaluating the compound's viability in high-temperature catalytic or material applications. This is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2].

The thermal degradation of the metal complexes occurs in well-defined stages. The activation energy ( Ea​ ) and pre-exponential factor ( Z ) for each decomposition step are calculated using the Coats-Redfern integral method .

Table 2: Solid-State Thermal Degradation Profile (TGA)

StageTemp. Range (°C)Mass Loss (%)Kinetic Assignment Ea​ (kJ/mol)
I 80 - 150~4.5%Endothermic dehydration (Loss of coordinated H2​O )25.4
II 260 - 410~45.2%Exothermic cleavage of phenyl and bromo-phenyl rings112.8
III 450 - 650~35.1%Complete oxidative decomposition to Metal Oxide145.3

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Workflow Synth Synthesis (Baker-Venkataraman) Char Structural Validation (NMR, XRD, FTIR) Synth->Char Sol Solution Thermodynamics (Irving-Rossotti Titration) Char->Sol Solid Solid-State Thermodynamics (TGA / DSC) Char->Solid Stab Stability Constants (log K, ΔG, ΔH, ΔS) Sol->Stab Kin Degradation Kinetics (Ea, Z) Solid->Kin

Experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Synthesis via Baker-Venkataraman Rearrangement

Objective: Synthesize the pure 1,3-diketone ligand.

  • Reaction: Dissolve 0.01 mol of 2-benzoyloxy-5-bromoacetophenone in 25 mL of anhydrous pyridine (aprotic solvent prevents ester hydrolysis)[3].

  • Catalysis: Add 0.03 mol of powdered KOH. Stir the mixture at 50°C for 2 hours. The solution will transition to a viscous yellow/orange mass as the enolate forms.

  • Quenching: Pour the mixture into 100 mL of ice-cold 10% HCl to protonate the enolate and precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation: Perform 1H NMR. The synthesis is successful only if a distinct singlet appears at ~ δ 15.4 ppm (enolic proton) and ~ δ 11.9 ppm (phenolic proton), confirming the 1,3-dione structure[2].

Protocol 2: Potentiometric Determination of Stability Constants

Objective: Determine logK values using the Irving-Rossotti method.

  • Preparation: Prepare three solutions (50 mL each) maintaining a constant ionic strength ( μ=0.1 M NaClO4​ ) and constant temperature (298 K)[8]:

    • Mixture A: HClO4​ (0.01 M)

    • Mixture B: HClO4​ (0.01 M) + Ligand (0.002 M)

    • Mixture C: HClO4​ (0.01 M) + Ligand (0.002 M) + Metal Salt (0.0004 M)

  • Titration: Titrate each mixture against carbonate-free 0.1 M NaOH under a nitrogen atmosphere. Record the pH after each 0.1 mL addition[7].

  • Data Processing: Plot pH versus the volume of NaOH.

  • Self-Validation: Calculate the average number of protons associated with the ligand ( nˉA​ ) and the average number of ligands attached per metal ion ( ). The maximum value of must approach 2.0, confirming the formation of a 1:2 Metal:Ligand complex. Plot vs. pL to extract logK1​ (at nˉ=0.5 ) and logK2​ (at nˉ=1.5 )[9].

Protocol 3: Solid-State Thermal Analysis (TGA/DSC)

Objective: Determine degradation kinetics ( Ea​ ).

  • Setup: Load 5-10 mg of the synthesized metal complex into an alumina crucible.

  • Execution: Heat from 25°C to 800°C at a constant heating rate ( β=10 °C/min) under a dynamic nitrogen atmosphere (flow rate 50 mL/min).

  • Kinetic Analysis: Extract the fractional mass loss ( α ) at temperature T . Apply the Coats-Redfern equation: log[T2−log(1−α)​]=log[βEa​ZR​(1−Ea​2RT​)]−2.303RTEa​​

  • Self-Validation: Plot the left side of the equation against 1/T . The data is only valid if the linear regression yields an R2>0.98 . The slope determines −Ea​/2.303R .

References

  • Sampal, S. N. et al. (2018). "Synthesis, Characterization and Antimicrobial Studies of 1-(5-Bromo-2-Hydroxyphenyl)-3-(4-Bromophenyl)-Propane-1,3-Dione and their Transition Metal Complexes". RASAYAN Journal of Chemistry, 11(4):1485-1490. Available at:[Link]

  • Bentham Science Publishers. "Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules". eurekaselect.com. Available at:[Link]

  • AskFilo. "Potentiometric method irving rossotti methods". askfilo.com. Available at:[Link]

  • Gurukul International. "A Comparative Study of Bjerrum and Irving-Rossotti Methods for Stability Constants". gurukuljournal.com. Available at: [Link]

  • Asian Publication Corporation. "Potentiometric Determination of Stability Constant of Transition Metals". asianpubs.org. Available at:[Link]

  • Asian Journal of Chemistry. "Binary Stability Constants Studies of Cu and Mn-Complexes". ajchem-b.com. Available at:[Link]

  • Nigerian Research Journal of Chemical Sciences. "Potentiometric Studies Using Calvin-Bjerrum Titration Technique as Applied by Irving and Rossotti". unn.edu.ng. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione via the Baker-Venkataraman Rearrangement

Executive Summary & Application Context 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3) is a highly versatile β -diketone building block. It serves as a direct precursor for the synthesis of 6-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3) is a highly versatile β -diketone building block. It serves as a direct precursor for the synthesis of 6-bromoflavone, pyrazoles, and isoxazoles. In drug development, the 5-bromo substitution provides an orthogonal reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck reactions), enabling the rapid generation of flavonoid libraries for structure-activity relationship (SAR) studies. This application note details a robust, two-step protocol leveraging the Baker-Venkataraman rearrangement to synthesize this compound with high regioselectivity and yield.

Mechanistic Principles and Causality

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular transesterification that converts an ortho-acyloxyaryl ketone into an ortho-hydroxyaryl-1,3-diketone [1]. To ensure a self-validating and reproducible system, it is critical to understand the causality behind the reagent selection:

  • Step 1: O-Acylation: 5-Bromo-2-hydroxyacetophenone is reacted with benzoyl chloride. Pyridine is selected as the solvent because it acts as both a nucleophilic catalyst (forming a reactive acylpyridinium intermediate) and an acid scavenger, driving the esterification to completion without degrading the halogenated phenol.

  • Step 2: Intramolecular Claisen Condensation: The isolated ester (2-acetyl-4-bromophenyl benzoate) is subjected to powdered potassium hydroxide (KOH) in pyridine [2].

    • Causality of Base Selection: KOH in anhydrous pyridine is preferred over aqueous bases to prevent competitive saponification (hydrolysis) of the ester back to the starting phenol and benzoic acid.

    • Enolization and Migration: The hydroxide ion deprotonates the α -methyl group of the acetophenone moiety. The resulting carbanion undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic hemiketal intermediate. Ring opening transfers the benzoyl group to the α -carbon, yielding the diketone enolate.

    • Acidic Quenching: The reaction is quenched with 10% aqueous acetic acid rather than a strong mineral acid. Strong acids (like HCl or H 2​ SO 4​ ) can trigger premature cyclodehydration of the 1,3-diketone into 6-bromoflavone. Acetic acid safely protonates the enolate to yield the stable, hydrogen-bonded enol form of the target propanedione [3].

Mechanism A 2-Acetyl-4-bromophenyl benzoate B Enolate Anion (Deprotonation) A->B KOH / Pyridine C Cyclic Hemiketal (Intramolecular Attack) B->C Nucleophilic Addition D 1,3-Diketone Enolate (Acyl Migration) C->D Ring Opening E 1-(5-Bromo-2-hydroxyphenyl) -3-phenyl-1,3-propanedione D->E 10% AcOH (aq)

Caption: Mechanistic pathway of the base-catalyzed Baker-Venkataraman rearrangement.

Quantitative Data and Reaction Parameters

The following tables summarize the optimized stoichiometry for a 10 mmol scale synthesis and the expected analytical data, ensuring theoretical yields and equivalents are strictly controlled.

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )Eq.AmountRole in Synthesis
5-Bromo-2-hydroxyacetophenone215.051.02.15 gStarting Material
Benzoyl Chloride140.571.21.69 g (1.39 mL)Acylating Agent
Pyridine (Step 1)79.10-5.0 mLSolvent / Acid Scavenger
2-Acetyl-4-bromophenyl benzoate319.151.03.19 g (Theoretical)Isolated Intermediate
Potassium Hydroxide (Powdered)56.112.01.12 gBase Catalyst
Pyridine (Step 2)79.10-10.0 mLAprotic Solvent
10% Acetic Acid (aq)60.05Excess25.0 mLMild Quenching Agent

Table 2: Expected Analytical Characterization [4]

ParameterExpected Value / SignalDiagnostic Significance
AppearanceYellow crystalline powderExtended conjugation of the enol tautomer
Melting Point100 – 103 °CConfirms identity of CAS 5067-24-3
1 H NMR (CDCl 3​ ) δ ~15.2 ppm (s, 1H)Strongly intramolecularly H-bonded enol -OH
1 H NMR (CDCl 3​ ) δ ~12.0 ppm (s, 1H)Phenolic -OH
1 H NMR (CDCl 3​ ) δ ~6.8 ppm (s, 1H)Vinylic proton (CH) of the β -diketone core

Experimental Protocol

This protocol is designed to be highly reproducible. The isolation of the intermediate ester is critical; attempting a one-pot synthesis often leads to complex mixtures of unreacted starting material, ester, and flavone byproducts.

Workflow Step1 Step 1: O-Acylation 5-Bromo-2-hydroxyacetophenone + Benzoyl Chloride in Pyridine (0°C to RT) Step2 Isolation 1 Quench in 3% HCl / Ice. Filter & wash to isolate ester intermediate. Step1->Step2 Step3 Step 2: Rearrangement Dissolve ester in Pyridine. Add powdered KOH, stir at 50°C for 1 h. Step2->Step3 Step4 Isolation 2 Quench in 10% AcOH (aq). Filter the precipitated yellow diketone. Step3->Step4 Step5 Purification Recrystallize from hot Ethanol. Dry under vacuum. Step4->Step5

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Step 1: Preparation of 2-Acetyl-4-bromophenyl benzoate
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a calcium chloride drying tube.

  • Dissolution: Dissolve 5-bromo-2-hydroxyacetophenone (2.15 g, 10.0 mmol) in anhydrous pyridine (5 mL). Cool the flask in an ice-water bath to 0 °C.

  • Acylation: Add benzoyl chloride (1.39 mL, 12.0 mmol) dropwise via syringe over 5 minutes. The reaction is exothermic.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution will become cloudy as pyridinium hydrochloride precipitates.

  • Quenching & Isolation: Pour the reaction mixture into a beaker containing 50 mL of 3% aqueous HCl and 20 g of crushed ice. The HCl neutralizes the pyridine, preventing it from solubilizing the product.

  • Filtration: Once the ice melts, collect the white/off-white solid by vacuum filtration. Wash thoroughly with ice-cold water (2 × 10 mL) and ice-cold methanol (5 mL) to remove residual benzoic acid. Air-dry the intermediate ester.

Step 2: Baker-Venkataraman Rearrangement
  • Setup: In a clean, dry 100 mL round-bottom flask, dissolve the crude 2-acetyl-4-bromophenyl benzoate from Step 1 in anhydrous pyridine (10 mL).

  • Base Addition: With vigorous stirring, add finely powdered potassium hydroxide (1.12 g, 20.0 mmol) in one portion.

  • Rearrangement: Heat the mixture to 50 °C using an oil bath. Stir for 1 to 1.5 hours. Observation: The mixture will transition into a thick, viscous yellow-orange paste as the potassium salt of the diketone forms and precipitates.

  • Quenching: Cool the flask to room temperature. Carefully pour the viscous mixture into 25 mL of 10% aqueous acetic acid containing crushed ice. Stir vigorously until the yellow solid fully precipitates. Note: Ensure the pH is slightly acidic (pH 4-5) to fully protonate the enolate.

  • Isolation: Collect the crude 1-(5-bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione by vacuum filtration. Wash with distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from hot ethanol. Cool to 4 °C, filter the pure yellow crystals, and dry under high vacuum.

Troubleshooting and Optimization

  • Low Yield in Step 2 (Ester Hydrolysis): If the primary byproduct is 5-bromo-2-hydroxyacetophenone, the reaction system contained too much water. Ensure the pyridine is strictly anhydrous and the KOH is freshly powdered and stored in a desiccator.

  • Formation of 6-Bromoflavone: If the product lacks the characteristic enol -OH NMR signal and appears as a white powder rather than yellow, premature cyclization has occurred. This is usually caused by excessive heating (>70 °C) during the rearrangement or using a strong mineral acid (like concentrated HCl) instead of 10% acetic acid during the quench [1][3].

References

  • Title: Baker-Venkatraman Rearrangement Source: Cambridge University Press URL: [Link]

  • Title: Synthesis of 1,3-diketones Source: Organic Chemistry Portal URL: [Link]

Application

Preparation of copper(II) complexes using 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Application Note: Preparation and Characterization of Copper(II) Complexes Using 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Introduction & Mechanistic Insights 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Copper(II) Complexes Using 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Introduction & Mechanistic Insights

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a highly functionalized β -diketone (a substituted dibenzoylmethane analogue) featuring a halogenated phenolic ring [1]. Transition metal complexes utilizing this class of ligands—particularly Copper(II)—are of significant interest to drug development professionals due to their enhanced lipophilicity, membrane permeability, and potent antimicrobial and antineoplastic activities.

Mechanistic Causality in Chelation: Like most β -diketones, this ligand exhibits keto-enol tautomerism. The enol form is highly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen. Upon deprotonation, the ligand forms a monoanionic bidentate O,O'-donor (enolate), which readily chelates Cu(II) to form a stable, square-planar [Cu(L)2​] complex. The presence of the uncoordinated 2-hydroxyl group on the phenyl ring allows for potential secondary hydrogen bonding or further derivatization, while the 5-bromo substitution significantly enhances the complex's overall lipophilicity.

Avoiding Undesired Cyclization (Expertise & Experience): A critical consideration in this experimental design is the choice of the metal salt. Using Copper(II) chloride ( CuCl2​ ) under harsh conditions or microwave irradiation can inadvertently catalyze the intramolecular cyclization of the ligand into 6-bromoflavone [2]. To prevent this, our protocol strictly utilizes Copper(II) acetate ( Cu(OAc)2​ ). The acetate anion acts as a mild, internal base that gently facilitates the deprotonation of the β -diketone enol without triggering the flavone cyclization pathway, ensuring high yields of the target coordination complex.

Experimental Workflow

Workflow L Ligand Preparation 1-(5-Bromo-2-hydroxyphenyl) -3-phenyl-1,3-propanedione Mix Reaction Mixture Stirring at 60°C, pH 6.5-7.0 L->Mix Dissolve in EtOH Cu Metal Precursor Cu(OAc)2·H2O in EtOH Cu->Mix Dropwise Addition Precip Precipitation & Filtration Collect Green/Brown Solid Mix->Precip Cool & Filter Purif Purification Recrystallization from EtOH/DMF Precip->Purif Wash with Ether Char Characterization (FT-IR, UV-Vis, EPR, XRD) Purif->Char Pure Complex

Experimental workflow for the synthesis and isolation of the Copper(II) complex.

Step-by-Step Protocol

Materials Required:

  • 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (Ligand, HL) [3]

  • Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O )

  • Absolute Ethanol (Analytical Grade)

  • Diethyl ether

Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol (approx. 638 mg) of the ligand in 25 mL of warm absolute ethanol. Ensure complete dissolution; the solution will initially appear pale yellow.

  • Metal Solution Preparation: In a separate beaker, dissolve 1.0 mmol (approx. 200 mg) of Cu(OAc)2​⋅H2​O in 15 mL of warm absolute ethanol.

  • Complexation Reaction: Place the ligand solution on a magnetic stirrer. Slowly add the copper acetate solution dropwise over 10 minutes.

    • Self-Validation Step: You will observe an immediate color shift from pale yellow to a deep green/brown. This visual cue confirms the onset of d-d transitions characteristic of successful Cu(II) coordination.

  • Refluxing: Attach a reflux condenser and heat the mixture at 60–70 °C for 2.5 hours. Continuous stirring ensures homogeneous nucleation of the complex.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize the precipitation of the highly hydrophobic [Cu(L)2​] complex.

  • Filtration and Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the solid cake with 10 mL of ice-cold ethanol to remove unreacted starting materials, followed by 10 mL of diethyl ether to remove residual acetic acid byproducts.

  • Drying: Transfer the purified complex to a vacuum desiccator containing anhydrous CaCl2​ and dry overnight.

Mechanism Keto Keto Form (1,3-diketone) Enol Enol Form (Intramolecular H-bond) Keto->Enol Tautomerization Deprot Deprotonated Enolate (Active Chelator) Enol->Deprot Acetate Base (-H+) Complex Cu(II) Complex [Cu(L)2] Square Planar Deprot->Complex + Cu(II) Ion Chelation

Mechanistic pathway from keto-enol tautomerization to Cu(II) chelation.

Analytical Characterization

To validate the structural integrity of the synthesized Copper(II) complex, a multi-modal analytical approach is required. The data in Table 1 summarizes the expected quantitative parameters based on established crystallographic and spectroscopic studies of structurally analogous transition metal β -diketonates[1, 4].

Table 1: Expected Analytical and Spectroscopic Data for the [Cu(L)2​] Complex

Analytical TechniqueParameter / WavenumberInterpretation / Structural Significance
FT-IR Spectroscopy ν(O−H) ~3200–3400 cm −1 Broad band confirms the 2-hydroxyl group remains uncoordinated and intact.
ν(C=O) ~1585–1595 cm −1 Shifted to lower frequencies (from ~1610 cm −1 in free ligand), confirming carbonyl coordination to Cu(II).
ν(Cu−O) ~480–510 cm −1 New band confirming the formation of the metal-ligand bond.
UV-Vis (in EtOH) λmax​ ~340 nmIntra-ligand π→π∗ transitions.
λmax​ ~410 nmLigand-to-Metal Charge Transfer (LMCT).
λmax​ ~650 nmBroad d-d transition band, indicative of a square-planar geometry.
EPR (X-band, 77 K) g∥​>g⊥​>2.0023 Confirms an unpaired electron in the dx2−y2​ orbital, typical for square-planar Cu(II) complexes.
Powder XRD Monoclinic crystal systemHigh-intensity peaks mapped via Debye-Scherrer equation indicate crystalline stability and nanometer-scale crystallite size.
Method

Application of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione in brominated flavone synthesis

Application Note: Synthesis and Downstream Functionalization of 6-Bromoflavone via 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Executive Summary In the development of novel kinase inhibitors and cytotoxic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Downstream Functionalization of 6-Bromoflavone via 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Executive Summary

In the development of novel kinase inhibitors and cytotoxic agents, halogenated flavonoids serve as highly versatile scaffolds. Specifically, 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is the critical β -diketone intermediate required for the synthesis of 6-bromoflavone. By isolating and properly cyclizing this specific 1,3-propanedione, chemists can obtain enantiomerically pure, structurally diverse flavone-amino acid hybrids via downstream palladium-catalyzed cross-coupling. This application note details the mechanistic rationale, validated protocols, and quantitative metrics for converting this intermediate into high-value pharmaceutical building blocks.

Mechanistic Causality & Pathway Dynamics

The utility of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione lies in its structural pre-organization. Generated via the Baker-Venkataraman rearrangement of 2-benzoyloxy-5-bromoacetophenone, the compound exists in a dynamic keto-enol equilibrium.

  • Cyclodehydration Causality: The conversion of the 1,3-propanedione to 6-bromoflavone requires an acid catalyst (e.g., H2​SO4​ or a Wells-Dawson heteropolyacid) . The acid protonates the enolized carbonyl, massively increasing its electrophilicity. This drives the intramolecular nucleophilic attack by the ortho-phenolic hydroxyl group. Subsequent dehydration yields the thermodynamically stable, fully conjugated chromone ring.

  • Downstream Functionalization (Buchwald-Hartwig): Once cyclized, the bromine atom at the 6-position of the flavone becomes a prime target for Pd-catalyzed amination. Historically, coupling chiral amino acids to flavones resulted in severe racemization. However, utilizing a bulky phosphine ligand (BINAP) and a mild base ( Cs2​CO3​ ) suppresses the unwanted β -hydride elimination and deprotonation at the chiral center, preserving the enantiomeric excess (ee) of the amino acid .

Synthetic Workflow Diagram

G A 5-Bromo-2-hydroxyacetophenone + Benzoyl Chloride B 2-Benzoyloxy-5-bromoacetophenone (O-Benzoylation) A->B Pyridine 0°C to RT C 1-(5-Bromo-2-hydroxyphenyl)- 3-phenyl-1,3-propanedione (Target Intermediate) B->C KOH/Pyridine Baker-Venkataraman D 6-Bromoflavone (Cyclodehydration) C->D H2SO4/AcOH or WD Acid E Flavone-Amino Acid Hybrids (Buchwald-Hartwig) D->E Pd(OAc)2, BINAP Cs2CO3, 110°C

Workflow from acetophenone to functionalized flavone via the 1,3-propanedione intermediate.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Cyclodehydration to 6-Bromoflavone

This protocol leverages classical acidic conditions to force the ring closure of the β -diketone.

Reagents:

  • 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (10.0 mmol, ~3.19 g)

  • Glacial Acetic Acid (20 mL)

  • Concentrated H2​SO4​ (1.5 mL)

Step-by-Step Methodology:

  • Solvation: Suspend the 1,3-propanedione intermediate in 20 mL of glacial acetic acid within a 100 mL round-bottom flask equipped with a magnetic stir bar. Causality: Glacial acetic acid acts as an excellent polar protic solvent that readily dissolves the diketone while participating in the necessary proton-transfer steps.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Add the concentrated H2​SO4​ dropwise over 5 minutes. Causality: The protonation is highly exothermic; dropwise addition prevents localized charring and degradation of the substrate.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 90–100 °C for 2.5 hours.

  • In-Process Monitoring (Self-Validation): Spot the reaction on a silica TLC plate (Hexane:EtOAc 8:2). The starting diketone (yellowish spot, lower Rf​ ) will be consumed, replaced by the cyclized 6-bromoflavone, which exhibits a distinct bright blue fluorescence under UV 254 nm at a higher Rf​ .

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. Self-Validation: A rapid precipitation of an off-white to pale yellow solid indicates the successful formation of the highly hydrophobic 6-bromoflavone.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield pure 6-bromoflavone.

Protocol B: Downstream Buchwald-Hartwig Amination

This protocol utilizes the synthesized 6-bromoflavone to create chiral flavone-amino acid hybrids without racemization, a critical requirement for biological assays .

Reagents:

  • 6-Bromoflavone (1.0 mmol, 301 mg)

  • L-Phenylalanine methyl ester hydrochloride (1.2 mmol)

  • Pd(OAc)2​ (10 mol%, 22.5 mg)

  • BINAP (15 mol%, 93.4 mg)

  • Cs2​CO3​ (2.6 mmol, 847 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine the 6-bromoflavone, L-Phe-OMe·HCl, Pd(OAc)2​ , BINAP, and Cs2​CO3​ . Seal the flask, evacuate via a manifold, and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: The active Pd(0) catalyst generated in situ is highly susceptible to oxidation by atmospheric O2​ ; strict inert conditions are non-negotiable for high yields.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed toluene through the septum.

  • Coupling Reaction: Heat the mixture to 110 °C for 3 hours. Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark reddish-brown solution, visually confirming the formation of the active Pd(0)-BINAP complex and subsequent oxidative addition.

  • Workup: Cool to room temperature, dilute with 20 mL of EtOAc, and filter through a pad of Celite to remove the inorganic cesium salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the enantiomerically pure flavone-amino acid hybrid.

Quantitative Reaction Metrics

The cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanediones can be achieved via multiple catalytic systems. The table below summarizes the efficiency of different environments, highlighting the shift from classical harsh acids to modern, recoverable heteropolyacids.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Conc. H2​SO4​ Glacial Acetic Acid90–1002.0 – 4.080 – 85Classical Method
Bulk Wells-Dawson AcidToluene110 (Reflux)0.587Bennardi et al.
WD40​/SiO2​ SupportedNone (Solvent-Free)1104.591Bennardi et al.
Cation-Exchange ResinIsopropanol82 (Reflux)10.0~75Hoshino et al.

References

  • Title: Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction Source: The Journal of Organic Chemistry, 82(9), 4578-4587 (2017). URL: [Link]

  • Title: Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst Source: ARKIVOC, 2008(11), 123-130 (2008). URL: [Link]

Application

Application Note: In Vitro Antimicrobial Assay Protocols for 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Complexes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Preclinical Antimicrobial Screening, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Preclinical Antimicrobial Screening, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) Determination

Introduction & Mechanistic Rationale

The rising incidence of antimicrobial resistance (AMR) has necessitated the exploration of non-traditional pharmacophores, including transition metal coordination complexes. 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3)[1] is a highly versatile, brominated β -diketone (dibenzoylmethane derivative). It acts as a potent bidentate O,O-donor ligand, forming stable, lipophilic chelates with transition metals such as Cu(II), Zn(II), Ni(II), and Co(II)[2][3].

The Causality of Enhanced Antimicrobial Activity

The free β -diketone ligand exhibits baseline antimicrobial properties; however, its efficacy is drastically amplified upon metal coordination[4]. This phenomenon is explained by Tweedy’s Chelation Theory [5].

  • Polarity Reduction: Chelation significantly reduces the polarity of the central metal ion due to the partial sharing of its positive charge with the donor oxygen atoms and the delocalization of π -electrons across the chelate ring.

  • Lipid Permeation: This reduction in polarity increases the overall lipophilicity of the complex, facilitating its penetration through the lipid bilayer of bacterial cell membranes[5].

  • Halogen Effect: The presence of the bromine atom at the 5-position of the phenyl ring further enhances the lipophilic character and introduces potential halogen-bonding interactions with intracellular targets, disrupting cellular respiration and protein synthesis.

MOA L Free Ligand (CAS 5067-24-3) C Metal-Ligand Complex (Reduced Polarity) L->C Chelation (O,O-donor) M Transition Metal Ion (e.g., Cu2+, Zn2+) M->C Mem Bacterial Cell Membrane (Lipid Bilayer) C->Mem Tweedy's Theory (Enhanced Lipophilicity) Death Intracellular Target Binding & Cell Death Mem->Death Permeation & Disruption

Mechanistic pathway of beta-diketone metal complex antimicrobial activity.

Experimental Design & Self-Validating Systems

Testing hydrophobic metal complexes requires strict deviations from standard aqueous assays. As an application scientist, you must account for two major confounding variables: Solvent Toxicity and Optical Interference .

  • Solvent Control (DMSO): 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione complexes are virtually insoluble in water. Dimethyl sulfoxide (DMSO) must be used to prepare stock solutions. However, DMSO concentrations >5% can inhibit bacterial growth. The protocol below is designed to ensure the final assay concentration of DMSO never exceeds 2% (v/v).

  • Resazurin-Assisted Readout: Standard CLSI M07 guidelines dictate reading MICs via visual turbidity[6]. Because transition metal complexes are inherently colored (e.g., Cu(II) is blue/green; Co(II) is pink) and may form micro-precipitates over 24 hours, turbidity is an unreliable metric[3]. To create a self-validating system , we employ Resazurin (Alamar Blue). Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This decouples the physical properties of the drug from the biological readout.

Detailed Experimental Protocols

Protocol A: Preparation of Standardized Inoculum

Conducted in accordance with CLSI M07 standards for aerobic bacteria[6].

  • Revival: Streak the test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 18–24 hours.

  • Suspension: Select 3–5 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD 625​ between 0.08 and 0.13).

  • Dilution: Dilute the standardized suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a starting inoculum of 1×106 CFU/mL. (Upon 1:1 mixing in the microtiter plate, the final concentration will be the CLSI-mandated 5×105 CFU/mL).

Protocol B: Resazurin-Assisted Broth Microdilution Assay (MIC)

Materials Required: 96-well U-bottom microtiter plates, MHB, 100% DMSO, 0.015% (w/v) Resazurin aqueous solution (filter sterilized).

  • Stock Preparation: Dissolve the synthesized 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione metal complex in 100% DMSO to yield a stock concentration of 5.12 mg/mL.

  • Working Solution: Dilute the stock 1:25 in MHB to create a 204.8 µg/mL working solution (containing 4% DMSO).

  • Serial Dilution:

    • Add 50 µL of MHB to wells 2 through 10 of a 96-well plate.

    • Add 100 µL of the working solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 102.4 µg/mL down to 0.2 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension ( 1×106 CFU/mL) to wells 1 through 10. The final DMSO concentration is now ≤2% .

  • Controls (Self-Validating Steps):

    • Well 11 (Growth Control): 50 µL MHB + 50 µL inoculum.

    • Well 12 (Sterility Control): 100 µL MHB only.

    • Solvent Control: 50 µL MHB with 4% DMSO + 50 µL inoculum (ensures 2% DMSO does not inhibit growth).

  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours.

  • Indicator Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the complex that prevents the color change from blue (oxidized) to pink (reduced).

Workflow S1 1. Stock Preparation (Complex in DMSO) S2 2. Serial Dilution (MHB Medium) S1->S2 C3 Solvent Control (Broth + DMSO + Bacteria) S1->C3 S3 3. Inoculum Addition (5 x 10^5 CFU/mL) S2->S3 C1 Sterility Control (Broth Only) S2->C1 S4 4. Incubation (37°C, 16-20 hrs) S3->S4 C2 Growth Control (Broth + Bacteria) S3->C2 S5 5. Viability Indicator (Resazurin Dye) S4->S5 S6 6. MIC Determination (Colorimetric Readout) S5->S6

High-throughput broth microdilution workflow for MIC determination.

Protocol C: Minimum Bactericidal Concentration (MBC)
  • Following the MIC determination, select the well corresponding to the MIC, as well as the two wells with concentrations immediately above the MIC.

  • Aspirate 10 µL from these wells and spot-plate them onto fresh MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is recorded as the lowest concentration of the complex that results in a ≥99.9% reduction of the initial bacterial inoculum (no visible colony growth on the agar).

Quantitative Data Presentation

The following table synthesizes representative comparative data demonstrating the effect of metal coordination on the antimicrobial efficacy of the 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione ligand[3][5].

Table 1: Representative MIC Values (µg/mL) of Ligand vs. Metal Complexes

Compound / ComplexGeometryS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Free Ligand (L) N/A64.064.0128.0>128.0
[Cu(L)₂] Square Planar8.016.032.064.0
[Zn(L)₂] Tetrahedral16.016.032.064.0
[Co(L)₂(H₂O)₂] Octahedral32.032.064.0128.0
Ciprofloxacin (Control) N/A0.50.50.251.0

Data Interpretation Note: The Cu(II) and Zn(II) complexes consistently exhibit lower MIC values (higher potency) than the free ligand. Gram-positive bacteria typically show higher susceptibility than Gram-negative strains due to the absence of an outer lipopolysaccharide (LPS) membrane, which otherwise acts as an exclusionary permeability barrier to hydrophobic complexes.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Recent Developments in the Synthesis of β-Diketones. Retrieved from:[Link]

  • Rasayan Journal of Chemistry. Synthesis, Spectral Characterization, Antimicrobial, Anti-inflammatory, Antioxidant, and Cyclic Voltammetric Studies of β-Diketone Complexes. Retrieved from: [Link]

  • Der Pharma Chemica. Conventional and Ultrasonic synthesis of β-diketone with Mn(II), Fe(III), Co(II), Ni(II). Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Baker-Venkataraman rearrangement of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics, poor yields, or incomplete conversion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics, poor yields, or incomplete conversion during the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione via the Baker-Venkataraman rearrangement.

By understanding the thermodynamic sinks and competing nucleophilic pathways inherent to halogenated substrates, you can transition this transformation from a problematic bottleneck into a robust, high-yielding workflow.

I. Mechanistic Overview & Reaction Dynamics

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular Claisen condensation. In this specific reaction, 2-benzoyloxy-5-bromoacetophenone undergoes an acyl transfer from the phenolic oxygen to the α -carbon of the enolized acetyl group, yielding the target 1,3-diketone.

The presence of the 5-bromo substituent introduces a critical electronic variable: it pulls electron density away from the ester linkage, making the carbonyl highly electrophilic. This increases susceptibility to competing intermolecular side reactions, primarily saponification (hydrolysis), if the reaction environment is not strictly controlled 1.

BV_Pathway SM 2-Benzoyloxy-5-bromoacetophenone (Starting Ester) Enolate Acetophenone Enolate (Reactive Intermediate) SM->Enolate Base (Eq 1) Hydrolysis 5-Bromo-2-hydroxyacetophenone (Hydrolysis Byproduct) SM->Hydrolysis OH- / H2O (Side Reaction) Diketone 1-(5-Bromo-2-hydroxyphenyl)- 3-phenyl-1,3-propanedione Enolate->Diketone Intramolecular Acyl Transfer Sink Diketone Enolate (Thermodynamic Sink) Diketone->Sink Base (Eq 2) Rapid Deprotonation

Mechanistic pathway of the Baker-Venkataraman rearrangement highlighting the thermodynamic sink.

II. Diagnostic Logic & Troubleshooting FAQs

Troubleshooting_Logic Start Incomplete Conversion Observed via TLC/LCMS Check1 Is Starting Material Recovered? Start->Check1 Check2 Is Hydrolysis Byproduct Dominant? Start->Check2 Sol1 Increase Base to >2.5 eq (Overcome Product Inhibition) Check1->Sol1 Yes Sol2 Switch to Non-Nucleophilic Base (LiHMDS/NaH) Check2->Sol2 Yes Sol3 Ensure Strictly Anhydrous Conditions Check2->Sol3 Yes

Diagnostic logic for resolving incomplete Baker-Venkataraman rearrangements.

Q1: My reaction stalls at exactly ~50% conversion, leaving a large amount of unreacted starting ester. Why?

Causality: This is a classic manifestation of product inhibition . The target 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is highly acidic (pKa ~9) due to the stabilization of its conjugate base across the 1,3-dicarbonyl system. The moment the product forms, it instantly consumes an equivalent of your base to form a stable enolate sink. If you are using standard 1.0 - 1.5 equivalents of base, the reaction will self-quench halfway through 2. Solution: Always use a minimum of 2.5 to 3.0 equivalents of base to ensure enough basicity remains to enolize the starting material.

Q2: LCMS analysis shows a massive peak for 5-bromo-2-hydroxyacetophenone instead of my target diketone. What went wrong?

Causality: You are observing competing ester saponification. When using hydroxide bases (like KOH in pyridine) or if trace moisture is present, the base acts as a nucleophile rather than a proton acceptor. The electron-withdrawing 5-bromo group exacerbates this by making the ester highly susceptible to nucleophilic attack. Solution: Switch from nucleophilic bases to strictly non-nucleophilic bases such as Lithium hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) 1.

Q3: I am getting a complex mixture of products and poor yields when heating the reaction. Is heating necessary?

Causality: While traditional Baker-Venkataraman protocols use KOH/Pyridine at 50°C or reflux, applying heat to halogenated substrates often triggers decomposition and unwanted side reactions (like premature cyclodehydration to 6-bromoflavone) 3. Solution: Utilize a "soft enolization" or kinetic deprotonation strategy. By using LiHMDS at -78 °C, you quantitatively form the acetophenone enolate before the intramolecular acyl transfer occurs, ensuring a clean, single-pathway reaction.

III. Quantitative Data: Base System Comparison

To optimize the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione, compare the historical performance of various base/solvent systems below:

Base / Solvent SystemEquivalentsTemp / TimeTypical ConversionMajor Byproduct / Issue
KOH / Pyridine 1.5 eq50°C, 4h< 50%Unreacted Starting Material (Product Inhibition)
KOH / Pyridine 3.0 eq50°C, 4h60 - 70%5-Bromo-2-hydroxyacetophenone (Hydrolysis)
NaH / THF 2.5 eqReflux, 2h75 - 85%Minor decomposition due to thermal stress
LiHMDS / THF 2.5 eq-78°C to RT, 2h> 90% None (Cleanest profile for halogenated substrates)

IV. Self-Validating Experimental Protocol (LiHMDS Method)

This protocol is engineered for substrates with electron-withdrawing groups and relies on kinetic deprotonation to bypass hydrolysis. Every step includes a self-validating checkpoint to ensure the reaction is proceeding correctly.

Reagents Required:

  • 2-Benzoyloxy-5-bromoacetophenone (1.0 eq)

  • LiHMDS (1.0 M in THF) (2.5 eq)

  • Anhydrous THF (Karl Fischer titration < 50 ppm H₂O)

  • 1M HCl (Aqueous)

Step-by-Step Methodology:
  • System Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 2-benzoyloxy-5-bromoacetophenone (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Validation Checkpoint: The solution must be completely clear. If cloudy, moisture is present; discard and dry your THF.

  • Kinetic Enolization: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (2.5 eq) over 15 minutes.

    • Validation Checkpoint: Observe a distinct color shift from pale yellow to a deep orange/red. This chromic shift confirms the successful generation of the extended enolate system. If the solution remains pale, the base has been quenched by environmental moisture.

  • Acyl Transfer: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature (approx. 1.5 hours).

    • Validation Checkpoint: Pull a 10 µL aliquot, quench in 100 µL of 1M HCl, and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show complete disappearance of the higher Rf​ starting ester.

  • Quench & Protonation: Cool the reaction to 0 °C and strictly quench by slowly adding 1M HCl until the aqueous layer reaches pH 2-3.

    • Validation Checkpoint: The deep orange color will instantly discharge to a pale yellow/colorless organic layer. Critical: The pH must be acidic. If the pH is neutral or basic, the product remains in the aqueous layer as a water-soluble enolate, resulting in artificially low recovered yields.

  • Workup: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione.

V. References

  • Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PMC National Institutes of Health (NIH)

  • Constructing chiral centres via o→c aryl and acyl migrations: exploring reaction potential SciSpace

  • Synthesis and Cancer Chemopreventive Activity of Zapotin, a Natural Product from Casimiroa edulis - PMC National Institutes of Health (NIH)

  • Baker-Venkataraman Rearrangement - Alfa Chemistry Alfa Chemistry

Sources

Optimization

Purification methods to remove phenolic impurities from 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated dibenzoylmethane derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated dibenzoylmethane derivatives.

The target molecule, 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione , presents a unique purification challenge. Following a typical Claisen condensation, the crude mixture often contains unreacted starting materials (e.g., 5-bromo-2-hydroxyacetophenone). Because both the target molecule and the primary impurities possess phenolic hydroxyl groups and similar polarities, standard purification techniques often fail.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve >99% purity.

🔍 Troubleshooting Guides & FAQs

Q1: Why do standard silica gel chromatography methods fail to separate my target β -diketone from the phenolic starting material? A1: The failure is due to a combination of tautomerization and stationary-phase chelation. β -diketones exist predominantly in their enol tautomer, which acts as a strong hydrogen-bond donor and acceptor. Standard silica gel possesses inherently acidic silanol groups and trace metal impurities (e.g., Fe, Al). The β -diketone moiety strongly chelates to these trace metals, while the phenolic -OH hydrogen-bonds with silanols, causing severe tailing, streaking, and co-elution with phenolic impurities. Solution: You must competitively inhibit these interactions by deactivating the silica. Adding 1-2% glacial acetic acid to your mobile phase suppresses silanol ionization and sharpens the elution band.

Q2: My pKa-based liquid-liquid extraction is yielding mixed fractions. Why isn't pH adjustment working? A2: This is a classic case of overlapping pKa values. The phenolic impurity (5-bromo-2-hydroxyacetophenone) has a pKa of approximately 8.0–8.5 due to the electron-withdrawing bromo group. Your target molecule has two acidic sites: the brominated phenolic -OH (pKa ~8.0) and the highly acidic β -diketone α -carbon/enol -OH (pKa ~9.0–9.5). Because these pKa values are nearly identical, attempting to selectively deprotonate the impurity using weak bases (like NaHCO3​ or Na2​CO3​ ) will simultaneously ionize your target product, causing both to partition into the aqueous phase.

Q3: If chromatography and extraction fail, what is the most reliable method to achieve >99% purity? A3: The Copper(II) Complexation Strategy is the gold standard for this class of molecules[1]. β -diketones act as bidentate ligands, forming highly stable, neutral, square-planar [Cu(L)2​] complexes when exposed to Cu(OAc)2​ [2]. These complexes are highly insoluble in cold alcohols or aqueous mixtures and will precipitate out. Monodentate phenolic impurities cannot form this stable geometry and remain soluble in the mother liquor. The pure complex is then easily filtered and chemically cleaved to recover the pure target[1].

📊 Data Presentation: Purification Method Comparison

To aid in your experimental design, the following table summarizes the quantitative and qualitative metrics of various purification strategies for this specific molecule.

Purification MethodYield RecoveryTarget PurityScalabilityMechanism of Separation
Copper(II) Complexation High (85-95%) >99% Excellent Differential bidentate metal chelation and precipitation
Acid-Washed Silica CC Moderate (60-70%)90-95%PoorPolarity and adsorption (requires suppressed ionization)
Recrystallization Moderate (70%)~95%GoodDifferential solubility in non-polar solvents (e.g., Hexanes/EtOAc)
Standard Acid-Base LLE Low (<50%)<80%GoodpKa differentiation (High failure rate due to pKa overlap)

🧪 Experimental Protocols

Protocol A: Copper(II) Complexation and Cleavage (Recommended)

This self-validating protocol exploits the thermodynamic stability of the β -diketonate copper complex to physically separate the target from phenolic impurities[1].

Phase 1: Complexation

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Chelation: Slowly add a saturated aqueous solution of Copper(II) acetate ( Cu(OAc)2​ ).

  • Self-Validation Check: Observe the color. The solution will shift from yellow/orange to a deep green or blue-grey, accompanied by the formation of a heavy precipitate. This visually confirms the successful formation of the [Cu(β-diketonate)2​] complex.

  • Isolation: Stir at room temperature for 1 hour, then cool to 4°C. Isolate the precipitate via vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold MeOH and water. Causality: The unreacted phenolic impurities do not form stable precipitates and are entirely washed away in this filtrate.

Phase 2: Decomplexation 6. Suspension: Transfer the solid copper complex to a separatory funnel containing a 1:1 biphasic mixture of EtOAc and 10% aqueous Na2​EDTA (Sodium EDTA). 7. Cleavage: Shake vigorously. Causality: EDTA is a hexadentate ligand with an exceptionally high formation constant for Cu2+ ( Kf​≈1018 ). It outcompetes the bidentate β -diketone, stripping the copper into the aqueous phase[1]. 8. Self-Validation Check: The organic layer will transition from green back to the characteristic pale yellow of the free enolized β -diketone, confirming complete decomplexation. 9. Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the ultra-pure target compound.

Protocol B: Acid-Deactivated Flash Chromatography (Alternative)

Use this method only if you are processing very small scales (<100 mg) where complexation is impractical.

  • Solvent Preparation: Prepare an eluent system of Hexanes:EtOAc (typically 4:1 to 8:1) and add exactly 1% (v/v) Glacial Acetic Acid.

  • Column Packing: Slurry-pack the silica gel using the acidified eluent. Flush the column with at least 3 column volumes (CV) of the eluent to fully protonate the stationary phase silanols.

  • Loading: Dissolve the crude mixture in the minimum amount of acidified eluent and load it onto the column.

  • Elution: Run the column. The acidic environment will prevent the β -diketone from ionizing and chelating to trace metals, significantly reducing streaking and allowing it to elute cleanly ahead of the more polar phenolic starting materials.

⚙️ Workflow Visualization

The following diagram maps the logical progression and phase separations of the Copper(II) Complexation workflow.

CopperComplexation A Crude Reaction Mixture (β-Diketone + Phenolic Impurities) B Add Cu(OAc)2 (aq) in EtOAc/MeOH A->B C Formation of Insoluble [Cu(β-diketonate)2] Complex B->C Chelation D Vacuum Filtration & Cold Solvent Wash C->D Solid/Liquid Separation E Filtrate: Discard (Contains Phenolic Impurities) D->E Removes Impurities F Biphasic Cleavage (Na2EDTA in H2O / EtOAc) D->F Isolate Solid Chelate G Phase Separation F->G Decomplexation H Aqueous Phase: Discard (Contains Cu-EDTA complex) G->H Aqueous Waste I Organic Phase: Evaporate Pure 1-(5-Bromo-2-hydroxyphenyl) -3-phenyl-1,3-propanedione G->I Product Recovery

Workflow for the purification of β-diketones via Copper(II) complexation and EDTA cleavage.

📚 References

  • [1] Recent Developments in the Synthesis of β-Diketones. Source: PMC - NIH. URL:

  • [2] Studies of the aromatic β-diketones as extractant of copper ions. Source: E3S Web of Conferences. URL:

Sources

Troubleshooting

Technical Support Center: Solvent System Optimization for 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Recrystallization

Welcome to the Technical Support Center for the purification of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. This compound is a highly functionalized beta-diketone (a dibenzoylmethane analogue) featuring a halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. This compound is a highly functionalized beta-diketone (a dibenzoylmethane analogue) featuring a halogenated phenol ring. Its unique structure presents specific challenges during recrystallization, such as oiling out and polymorphic co-precipitation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your solvent systems.

Mechanistic Grounding: The Role of Tautomerism and Hydrogen Bonding

To optimize the solvent system, one must understand the molecule's thermodynamic behavior. Beta-diketones exist in a tautomeric equilibrium between keto and enol forms. In 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione, the enol form is highly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl[1]. Furthermore, the 2-hydroxy group on the phenyl ring provides a secondary site for intramolecular hydrogen bonding.

Because these polar groups are internally "shielded," the molecule exhibits lower polarity than its functional groups suggest. Consequently, its solubility decreases drastically in highly polar solvents (like water) because the molecular structure is not conducive to forming hydrogen bonds with the solvent[2]. Moderately polar solvents (e.g., ethyl acetate, chloroform) provide the ideal dipole-dipole match for dissolution, while non-polar solvents (e.g., hexane) serve as excellent anti-solvents[3].

Solvent_Logic Molecule 1-(5-Bromo-2-hydroxyphenyl) -3-phenyl-1,3-propanedione HighPolar Highly Polar Solvents (Water, Methanol) Molecule->HighPolar H-bond repulsion ModPolar Moderately Polar Solvents (EtOAc, Chloroform) Molecule->ModPolar Dipole-dipole match NonPolar Non-Polar Solvents (Hexane, Heptane) Molecule->NonPolar Lipophilic match Outcome1 Poor Solubility (Acts as Anti-Solvent) HighPolar->Outcome1 Outcome2 High Solubility (Primary Solvent) ModPolar->Outcome2 Outcome3 Insoluble (Acts as Anti-Solvent) NonPolar->Outcome3

Logical relationship between solvent polarity and dibenzoylmethane derivative solubility.

Troubleshooting FAQs

Q1: My compound "oils out" (forms a biphasic liquid) instead of crystallizing when cooling. How do I prevent this? Causality: Oiling out occurs when the cooling trajectory hits the liquid-liquid phase boundary (binodal curve) before reaching the solid-liquid supersaturation curve. This is common in dibenzoylmethane derivatives due to melting point depression caused by the solvent interacting with the bulky bromo-substituent. Solution: Do not attempt to freeze or scratch the oiled-out mixture, as this traps impurities. Instead, reheat the flask until the solution is entirely homogeneous. Add 10–15% more of your primary solvent (e.g., Ethyl Acetate) to dilute the mixture below the binodal curve, then cool at a slower rate (e.g., 5°C per hour). Alternatively, switch to a binary solvent system with a steeper solubility gradient, such as Ethyl Acetate/Hexane.

Q2: The recovered crystals are bright yellow instead of white. Does this indicate contamination from the Baker-Venkataraman rearrangement precursors? Causality: While precursor contamination is possible, the bright yellow color is a fundamental property of the molecule's enol tautomer. The extended conjugation from the bromophenol ring, through the enol double bond, to the phenyl ring absorbs light in the near-UV/blue spectrum[1]. Solution: Yellow needles are the standard, high-purity crystalline form for dibenzoylmethane derivatives[4]. To confirm purity, run a 1H NMR spectrum in CDCl3; the enol proton should appear as a sharp singlet far downfield (typically δ 15.0–16.0 ppm), and the vinylic proton around δ 6.8 ppm[4].

Q3: How do I choose between a single-solvent and a binary-solvent system for this specific compound? Causality: Single solvents (like absolute ethanol) rely entirely on the temperature-dependent solubility curve, which can be shallow for heavily substituted beta-diketones[2]. Binary systems rely on isothermal supersaturation via the addition of an anti-solvent, forcing crystallization even when temperature gradients fail[3]. Solution: Refer to the Quantitative Comparison Table below. Use hot Ethanol for high-purity crude (>90%). Use Ethyl Acetate/Hexane for lower-purity crude, as the impurities (like 5-bromo-2-hydroxyacetophenone) remain highly soluble in the mixed mother liquor.

Quantitative Data: Solvent System Comparison
Solvent SystemRatio (v/v)Expected Recovery Yield (%)Purity (HPLC)Primary MechanismTroubleshooting Notes
Ethanol (Absolute) N/A65 - 70%>98%Temperature gradientProne to oiling out if cooled too rapidly.
Ethyl Acetate / Hexane 1:3 to 1:480 - 85%>99%Anti-solvent precipitationBest overall balance of yield and purity.
Chloroform / Methanol 1:275 - 80%>95%Anti-solvent precipitationGood for highly impure crudes; toxicity concerns.
Dichloromethane / Heptane 1:485 - 90%>97%Anti-solvent precipitationRapid crystallization, but can trap solvent in lattice.
Standardized Experimental Protocol: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Self-Validating System: This protocol includes built-in checkpoints to ensure thermodynamic equilibrium is maintained, preventing oiling out and ensuring high-purity enol crystal formation.

  • Dissolution: Weigh 1.0 g of crude 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione into a 50 mL Erlenmeyer flask. Add minimal boiling Ethyl Acetate (approx. 3-5 mL) while stirring until completely dissolved.

  • Hot Filtration: Checkpoint: If the solution is perfectly clear, proceed to step 3. If insoluble particulates remain, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to prevent premature nucleation.

  • Anti-Solvent Addition: Keep the solution near boiling (approx. 70°C). Dropwise, add hot Hexane (anti-solvent) until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add exactly 1-2 drops of hot Ethyl Acetate to clear the cloudiness. Self-Validation: The solution must be clear at boiling but perfectly saturated. If it remains cloudy, add one more drop of Ethyl Acetate.

  • Cooling: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Self-Validation: If oiling out is observed during this phase, the concentration is too high. Immediately return to heat until clear, add 0.5 mL Ethyl Acetate, and repeat the cooling phase.

  • Maturation: Once at room temperature and crystals have formed, transfer the flask to an ice bath (4°C) for 30 minutes to drive the remaining solute out of the mother liquor.

  • Isolation: Collect the yellow needle-like crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Hexane to remove residual mother liquor.

  • Drying: Dry under high vacuum for 4 hours to remove residual solvent trapped in the crystal lattice.

Recrystallization_Workflow Start Crude 1-(5-Bromo-2-hydroxyphenyl) -3-phenyl-1,3-propanedione Dissolve Dissolve in minimal hot solvent (e.g., EtOAc) Start->Dissolve CheckClear Is the solution clear? Dissolve->CheckClear Filter Hot gravity filtration to remove insolubles CheckClear->Filter No (Particulates) Cooling Cool slowly to Room Temp, then to 4°C CheckClear->Cooling Yes Filter->Cooling Observe Observation during cooling Cooling->Observe Oiling Oiling Out (Liquid-Liquid Separation) Observe->Oiling Crystals Crystal Formation Observe->Crystals NoCrystals No Crystallization Observe->NoCrystals FixOiling Reheat to clear, add 10% EtOAc, resume cooling Oiling->FixOiling Isolate Vacuum Filtration & Cold Hexane Wash Crystals->Isolate FixNoCryst Scratch flask, add seed crystal, or add Hexane NoCrystals->FixNoCryst FixOiling->Cooling FixNoCryst->Cooling

Workflow for troubleshooting 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione crystallization.

References
  • Dibenzoyl-methane Derivatives as a Potential and Exciting New Therapy for the Treatment of Childhood Bone Cancer. Anticancer Research. 4

  • Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. PMC (nih.gov). 3

  • Solid–Liquid Equilibrium Behavior and Thermodynamic Analysis of Dibenzoylmethane in Different Pure and Binary Solvent Systems from 278.15 to 318.15 K. ACS Publications.2

  • Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. MDPI. 1

Sources

Optimization

Technical Support Center: Overcoming Aqueous Insolubility of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Complexes

Welcome to the Application Support Center. The ligand 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a bulky, halogenated β -diketone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The ligand 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a bulky, halogenated β -diketone. When coordinated with transition metals (e.g., Cu²⁺, Zn²⁺) or lanthanides (e.g., Eu³⁺), the resulting complexes suffer from near-zero aqueous solubility. This is caused by the neutralization of the ligand's charge upon chelation, high crystal lattice energy, and strong hydrophobic π−π stacking driven by the bromophenyl and phenyl rings.

This guide provides validated, causality-driven troubleshooting and methodologies to overcome these solubility barriers for downstream biological and analytical applications.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my complex precipitate immediately upon addition to biological buffers (e.g., PBS or cell culture media)? Causality: The high lipophilicity of the brominated aromatic rings and the lack of ionizable groups post-coordination drive rapid aggregation in high-dielectric aqueous environments. Furthermore, the "salting-out" effect in PBS compresses the electrical double layer around any transient aggregates, exacerbating precipitation .

Q2: Should I use a co-solvent (like DMSO) or an encapsulation strategy? Causality: The choice depends strictly on your downstream application. Co-solvents like DMSO work by disrupting the hydrogen-bonding network of water, lowering the dielectric constant. This is suitable for analytical assays where the final DMSO concentration is <1%. However, for in vitro cell assays or in vivo studies, dilution in aqueous media causes rapid premature precipitation (solvent shift effect) and solvent toxicity. Encapsulation via cyclodextrins or lipid nanoparticles physically shields the hydrophobic core, providing a thermodynamically stable dispersion without altering the complex's covalent structure .

DecisionTree Start Insoluble 1-(5-Bromo-2-hydroxyphenyl)- 3-phenyl-1,3-propanedione Complex InVitro In Vitro Cell Assays (Requires Low Toxicity) Start->InVitro InVivo In Vivo Animal Studies (Requires High Dose/Bioavailability) Start->InVivo Analytical Analytical/Spectroscopy (Requires Optical Clarity) Start->Analytical CD HP-β-CD Inclusion (Kneading Method) InVitro->CD Nano Lipid Nanoparticles (Thin-Film Hydration) InVivo->Nano Cosolvent DMSO / PEG-400 (<1% final conc.) Analytical->Cosolvent

Logical decision matrix for selecting a solubility enhancement strategy.

Part 2: Validated Solubilization Methodologies

Strategy A: Cyclodextrin Inclusion (HP- β -CD)

Mechanistic Causality: The toroidal cavity of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is dimensionally matched to host the bromophenyl and phenyl rings of the β -diketone ligand. Inclusion sequesters ordered, high-energy water molecules from the cyclodextrin cavity and replaces them with the hydrophobic guest. This entropic release drives the complexation, elevating apparent solubility by several orders of magnitude .

Protocol 1: Preparation of HP- β -CD Inclusion Complexes via Kneading This method is preferred over physical mixing because the applied mechanical energy overcomes the activation barrier required for the guest molecule to displace water from the cyclodextrin cavity.

  • Molar Ratio Calculation: Weigh the metal complex and HP- β -CD in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a small volume of a 1:1 (v/v) ethanol/water mixture to form a homogeneous paste.

  • Kneading: Gradually add the 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione complex to the paste. Knead continuously for 45–60 minutes. The mechanical shear forces the hydrophobic complex into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum desiccator at 45°C for 24 hours to remove all residual solvents. Pulverize the dried mass into a fine powder.

  • Self-Validation System:

    • Differential Scanning Calorimetry (DSC): Run a DSC scan of the final powder. If the sharp endothermic melting peak characteristic of the pure metal complex is absent or significantly broadened/shifted, the inclusion is successful. If the peak remains intact, the complexation failed, indicating you must increase the kneading time or adjust the solvent ratio.

Workflow Prep 1. Physical Mixture (Complex + HP-β-CD) Knead 2. Kneading Method (Ethanol/Water Paste) Prep->Knead Dry 3. Vacuum Drying & Pulverization Knead->Dry Validate 4. Self-Validation (DSC, PXRD, 1H-NMR) Dry->Validate Success 5. Soluble Inclusion Complex Validate->Success

Step-by-step workflow for HP-β-CD inclusion complexation and validation.

Strategy B: Solid Lipid Nanoparticles (SLNs)

Mechanistic Causality: For highly lipophilic metal complexes that may exceed the cavity size limitations of cyclodextrins, SLNs provide a larger hydrophobic core reservoir. The biocompatible lipid matrix (e.g., beeswax or stearic acid) prevents the crystallization of the metal complex, while the hydrophilic surfactant shell ensures colloidal stability in aqueous media .

Protocol 2: Thin-Film Hydration for SLN Encapsulation

  • Co-dissolution: Dissolve the metal complex and the lipid matrix (e.g., stearic acid) in a volatile organic solvent (e.g., chloroform/methanol, 2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, homogeneous lipid-drug film forms on the flask wall.

  • Hydration: Hydrate the film with a pre-heated aqueous surfactant solution (e.g., 1% Tween 80) at a temperature 5°C above the lipid's melting point. Agitate continuously for 1 hour.

  • Size Reduction: Subject the coarse dispersion to probe sonication (pulsed, 5 minutes on ice) or pass it through a high-pressure homogenizer to reduce the particle size to the nanoscale.

  • Self-Validation System:

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful SLN formulation will yield a Z-average size of <150 nm and a Polydispersity Index (PDI) <0.2. A PDI >0.3 indicates aggregation or failed encapsulation, requiring an increase in surfactant concentration or a change in the lipid-to-drug ratio.

Part 3: Quantitative Data Summary

The following table summarizes the comparative efficacy of the solubilization strategies for hydrophobic β -diketone metal complexes to aid in experimental planning.

Solubilization StrategyMechanism of ActionMax Solubility Increase (Fold)BiocompatibilityBest Use Case
Co-solvents (DMSO) Dielectric constant reduction~5 - 10xLow (Cytotoxic >1%)Analytical chemistry, NMR
HP- β -CD Inclusion Hydrophobic cavity sequestration~10 - 35xHighIn vitro cell assays, oral dosing
Solid Lipid Nanoparticles Lipid core encapsulation>50xVery HighIn vivo PK studies, targeted delivery

Part 4: References

  • Nasongkla, N., et al. (2003). "Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes." PubMed.[Link][1]

  • Xavier, E. N., et al. (2022). "Solubility Enhancement of Lawsone by Complexation with Beta Cyclodextrin." Semantic Scholar.[Link][2]

  • Khan, R., & Tulain, U. R. (2025). "Beyond Chemistry: Investigating the Physical, Pharmacological, and Computational Aspects of Polyoxometalate Integrated Solid Lipid Nanoparticles for Cancer Treatment." Taylor & Francis.[Link][3]

  • Academax. (2025). "Polymeric micelles: magic bullets for cancer treatment." Academax. [Link][4]

Sources

Troubleshooting

Minimizing side product formation during 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione preparation

Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione . This β -diketone is a critical intermediate in the development of biologically active flavones and chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione . This β -diketone is a critical intermediate in the development of biologically active flavones and chromones [1].

Synthesizing this molecule involves a two-step Baker-Venkataraman rearrangement: the initial esterification of 5-bromo-2-hydroxyacetophenone with benzoyl chloride, followed by a base-catalyzed intramolecular acyl migration [2]. While generally high-yielding, researchers frequently encounter side reactions such as ester hydrolysis and premature cyclodehydration. This guide provides mechanistic insights, analytical markers, and self-validating protocols to ensure synthetic success.

Reaction Workflow & Deviation Pathways

G A 5-Bromo-2-hydroxyacetophenone + Benzoyl Chloride B 2-Acetyl-4-bromophenyl benzoate (Ester Intermediate) A->B Pyridine, 0-25°C (Esterification) C 1-(5-Bromo-2-hydroxyphenyl)- 3-phenyl-1,3-propanedione (Target β-Diketone) B->C KOH / Pyridine (Baker-Venkataraman Rearrangement) D 5-Bromo-2-hydroxyacetophenone + Benzoic Acid (Hydrolysis Side Product) B->D H2O present (Base Hydrolysis) E 6-Bromoflavone (Cyclization Side Product) C->E Strong Acid / Heat (Cyclodehydration)

Reaction workflow for 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione and side reactions.

Analytical Troubleshooting Matrix

Use the following quantitative markers to identify which side product is dominating your reaction mixture.

CompoundStructural RoleExact Mass [M+H]⁺ (⁷⁹Br / ⁸¹Br)Key ¹H NMR Signatures (CDCl₃)TLC R_f (Hexane:EtOAc 3:1)
5-Bromo-2-hydroxyacetophenone Starting Material / Hydrolysis Product215.0 / 217.0~12.2 ppm (s, 1H, phenol-OH), ~2.6 ppm (s, 3H, CH₃)~0.65
2-Acetyl-4-bromophenyl benzoate Ester Intermediate319.0 / 321.0~2.5 ppm (s, 3H, CH₃), ~8.1 ppm (d, 2H, Ar-H)~0.50
1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Target Product 319.0 / 321.0 ~15.5 ppm (s, 1H, enol-OH), ~6.8 ppm (s, 1H, enol-CH) ~0.40
6-Bromoflavone Cyclization Side Product301.0 / 303.0~6.8 ppm (s, 1H, chromone-CH), Absence of -OH signals~0.30
Frequently Asked Questions (FAQs)

Q1: My LC-MS shows massive peaks at m/z 215 and 123 instead of my target mass (m/z 319). What happened? Causality: You are observing the base-catalyzed hydrolysis of your intermediate ester (2-acetyl-4-bromophenyl benzoate) back into 5-bromo-2-hydroxyacetophenone and benzoic acid. The Baker-Venkataraman rearrangement requires base-catalyzed enolization of the α -methyl group. If water is present in your solvent or base, the hydroxide ion acts as a nucleophile, directly attacking the highly electrophilic ester carbonyl rather than acting as a base [1]. Solution: Ensure strictly anhydrous conditions. Use freshly pulverized, dry KOH. If the issue persists, switch to a non-nucleophilic base like NaH in anhydrous THF.

Q2: I am trying to isolate the β -diketone, but my NMR shows a singlet at ~6.8 ppm and no enol -OH peak (~15.5 ppm). The mass is m/z 301. Why did the reaction overshoot? Causality: The peak at 6.8 ppm corresponds to the C-3 proton of 6-bromoflavone, indicating premature cyclodehydration [3]. The target β -diketone exists predominantly in its enol form. Under strongly acidic conditions (e.g., quenching with concentrated HCl) or elevated temperatures during the workup, the enolic oxygen attacks the adjacent carbonyl, eliminating water to form the rigid flavone core. Solution: Quench the basic rearrangement mixture slowly using a weak acid (e.g., 10% aqueous acetic acid) rather than strong mineral acids [2]. Maintain the temperature below 5°C during the quench.

Q3: The rearrangement is stalling, leaving unreacted ester (m/z 319). How can I drive the reaction to completion without causing degradation? Causality: The intramolecular acyl transfer relies on the proximity of the enolate to the ester. If the base is insufficiently strong or poorly soluble, enolate formation becomes the rate-limiting step, stalling the reaction. Solution: Mechanical grinding (solvent-free solid-phase conditions) with pulverized KOH drastically improves enolate formation and acyl migration rates. Alternatively, apply gentle heating (40°C) in anhydrous pyridine to overcome the activation energy barrier, but monitor strictly via TLC to prevent thermal decomposition.

Standard Operating Procedure (SOP)

This self-validating protocol is designed to minimize hydrolysis and prevent premature cyclodehydration.

Phase 1: Esterification (Synthesis of 2-Acetyl-4-bromophenyl benzoate)
  • Preparation: Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq, 10 mmol) in anhydrous pyridine (20 mL) under an inert atmosphere (N₂/Ar).

  • Cooling: Submerge the reaction flask in an ice bath and allow it to cool to 0°C.

  • Acylation: Dropwise add benzoyl chloride (1.2 eq, 12 mmol) over 10 minutes.

    • Scientific Rationale: Slow addition controls the exothermic Schotten-Baumann-type acylation, preventing localized heating that leads to tarry degradation products.

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

  • Isolation: Pour the mixture into 100 mL of an ice-cold 3% HCl solution with vigorous stirring. Collect the precipitated ester via vacuum filtration. Wash thoroughly with cold water to remove residual pyridine and dry under high vacuum overnight.

Phase 2: Baker-Venkataraman Rearrangement (Synthesis of Target β -Diketone)
  • Preparation: Dissolve the dried 2-acetyl-4-bromophenyl benzoate (1.0 eq, ~10 mmol) in anhydrous pyridine (15 mL).

  • Base Addition: Add freshly pulverized anhydrous KOH (3.0 eq, 30 mmol) in one portion.

    • Scientific Rationale: Pulverization maximizes the surface area for the solid-liquid base interaction, ensuring rapid deprotonation of the α -methyl group to form the reactive enolate before hydrolysis can occur.

  • Rearrangement: Stir the mixture at 40°C for 1.5 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the ester spot (R_f ~0.50) is fully consumed.

  • Controlled Quench: Cool the reaction to 0°C. Carefully quench by adding 10% aqueous acetic acid dropwise until the pH reaches ~5-6.

    • Scientific Rationale: Weak acid quenching prevents the acid-catalyzed cyclodehydration of the resulting β -diketone into 6-bromoflavone [2].

  • Purification: Collect the precipitated yellow solid (1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione) via vacuum filtration. Wash with cold water until the filtrate is neutral, and recrystallize from cold ethanol.

References
  • Alfa Chemistry. "Baker-Venkataraman Rearrangement". Alfa Chemistry Reactions. 1

  • BenchChem. "Baker-Venkataraman Rearrangement for Flavone Synthesis". BenchChem Application Notes. 2

  • Journal of Medicinal Chemistry - ACS Publications. "Radioiodinated Flavones for in Vivo Imaging of β-Amyloid Plaques in the Brain". 3

Sources

Optimization

Resolving NMR peak overlap in 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione tautomer analysis

Guide Topic: Resolving NMR Peak Overlap in 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Tautomer Analysis Welcome to the technical support guide for advanced NMR analysis. This document is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Topic: Resolving NMR Peak Overlap in 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Tautomer Analysis

Welcome to the technical support guide for advanced NMR analysis. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with NMR spectral interpretation, specifically focusing on the complex tautomeric equilibrium of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. As a β-dicarbonyl compound, this molecule exists as a mixture of keto and enol tautomers, often leading to significant signal overlap in standard 1D NMR spectra. This guide provides a series of troubleshooting steps and advanced methodologies in a practical question-and-answer format to help you unambiguously assign your spectra and accurately quantify the tautomeric ratio.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the tautomers of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione, and why do their ¹H NMR signals typically overlap?

A1: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione exists in a dynamic equilibrium between its diketo form and a more stable, intramolecularly hydrogen-bonded enol form. The keto-enol tautomerism is a slow process on the NMR timescale, which means you will observe distinct sets of signals for each tautomer in solution.[1][2][3]

tautomers cluster_keto Diketo Tautomer cluster_enol Enol Tautomer keto keto enol enol keto->enol Equilibrium

Caption: Keto-enol equilibrium of the target molecule.

The primary challenge arises from the molecule's structure:

  • Multiple Aromatic Regions: Both tautomers possess two distinct phenyl rings, resulting in a crowded aromatic region (typically 6.8-8.0 ppm). The subtle electronic differences between the keto and enol forms may not be sufficient to fully resolve all 7 aromatic protons.

  • Methylene Protons (Keto Form): The diketo tautomer has a characteristic methylene bridge (-CH₂-), which gives a singlet typically around 4.5-4.7 ppm.[4] This signal can potentially overlap with residual solvent peaks or broad water signals.

  • Methine and Enolic Protons (Enol Form): The enol tautomer displays a vinyl proton (-CH=) signal around 6.7 ppm and a strongly deshielded enolic hydroxyl proton (-OH) signal far downfield (15-17 ppm) due to strong intramolecular hydrogen bonding.[4][5]

The following table summarizes the expected chemical shifts based on literature data for this compound.[4]

Proton Type Tautomer Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methylene (-CH₂-)Keto~4.60~55-60
Methine (=CH-)Enol~6.73~92
Aromatic (Ar-H)Both6.8 - 8.0118 - 135
Phenolic (-OH)Both~12.0 (Enol), ~11.9 (Keto)-
Enolic (=C-OH)Enol~15.5-
Carbonyl (C=O)Both-180 - 203
Q2: My 1D ¹H NMR spectrum is too congested in the aromatic region. What simple experimental adjustments can I try first?

A2: Before resorting to more complex experiments, simple modifications to your sample preparation and acquisition parameters can often resolve signal overlap. The tautomeric equilibrium is highly sensitive to its environment.[6][7]

troubleshooting_flow cluster_simple Initial Troubleshooting cluster_advanced Advanced Techniques start Overlapping 1D NMR Spectrum solvent Change Solvent (e.g., CDCl₃ to DMSO-d₆ or C₆D₆) start->solvent Does it shift the equilibrium? temp Variable Temperature (VT) NMR start->temp Are signals temperature-dependent? two_d 2D NMR Spectroscopy (COSY, HSQC, HMBC) solvent->two_d Overlap persists temp->two_d Overlap persists lsr Lanthanide Shift Reagents (LSRs) two_d->lsr Key signals still ambiguous

Caption: Troubleshooting workflow for resolving NMR peak overlap.

  • Solvent Variation: Changing the deuterated solvent is the most powerful and straightforward initial step.

    • Causality: Solvents mediate the keto-enol equilibrium.[8][9] Polar, hydrogen-bond accepting solvents like DMSO-d₆ can stabilize the phenolic hydroxyl group, potentially shifting the equilibrium and altering the chemical shifts of all protons.[3] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, or ASIS) based on the spatial orientation of protons relative to the benzene ring, often resolving accidental overlap.

    • Recommendation: Acquire spectra in at least two different solvents of varying polarity, such as CDCl₃ and DMSO-d₆.

  • Temperature Variation: Running the experiment at different temperatures (Variable Temperature NMR) can be highly informative.

    • Causality: The keto-enol equilibrium is a thermodynamic process. Changing the temperature will shift the equilibrium constant (Keq), altering the relative populations of the two tautomers.[2][6] This change in population can help in assigning signals to a specific tautomer. Furthermore, temperature can affect rotational dynamics around single bonds, which might average or resolve certain signals.

    • Recommendation: Acquire spectra at a minimum of three different temperatures (e.g., 25 °C, 40 °C, 55 °C). See Protocol 1 for details.

Q3: The simple adjustments were insufficient. How can 2D NMR spectroscopy provide a definitive solution?

A3: Two-dimensional (2D) NMR is the definitive tool for resolving severe overlap by spreading the signals across a second frequency dimension.[10][11][12] For your molecule, a combination of homonuclear and heteronuclear experiments is recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).

    • Application: A COSY spectrum will allow you to "walk through" the spin systems of each aromatic ring, connecting adjacent protons. This is invaluable for assigning specific protons within the congested 6.8-8.0 ppm region.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton directly to the carbon it is attached to (¹JCH coupling).

    • Application: This is the most powerful technique for resolving overlapping proton signals.[13] Even if two aromatic protons have identical ¹H chemical shifts, it is highly unlikely they are attached to carbons with identical ¹³C chemical shifts. They will therefore appear as two separate cross-peaks in the HSQC spectrum, providing unambiguous resolution. This experiment will also clearly distinguish the ketoform's -CH₂- from the enol's =CH- based on their distinct ¹³C shifts. See Protocol 2 for details.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over 2-3 bonds.

    • Application: HMBC is crucial for piecing the molecular puzzle together. For instance, you can confirm the assignment of the phenyl ring protons by observing their correlation to the carbonyl carbon. It is also the primary method for assigning non-protonated (quaternary) carbons.

Q4: Some of my aromatic proton signals are still too close to resolve even with standard 2D NMR. Is there a way to chemically induce larger peak separation?

A4: Yes. When conventional methods are insufficient, the use of a Lanthanide Shift Reagent (LSR) is a classic and effective technique for resolving stubborn signal overlap.[14]

  • Mechanism of Action: LSRs are paramagnetic organometallic complexes, commonly containing Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[15][16] They reversibly coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygen or the hydroxyl group. The paramagnetic metal creates a powerful local magnetic field that induces large changes in the chemical shifts of nearby nuclei. This effect, known as the Lanthanide-Induced Shift (LIS), is highly dependent on the distance between the nucleus and the lanthanide ion.[17][18] Protons closer to the binding site will experience a much larger shift, effectively "unraveling" the crowded regions of the spectrum.

  • Advantages: Can create massive separation between previously overlapping peaks.

  • Limitations: Can cause significant line broadening, which reduces resolution and complicates integration.[16] The compound must be in a dry, aprotic solvent, as water will compete for coordination to the LSR.

  • Recommendation: Perform a titration experiment by adding small, sequential amounts of an LSR (e.g., Eu(fod)₃) to your sample and acquiring a ¹H NMR spectrum after each addition. See Protocol 3 for details.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a ~10-15 mg sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube.

  • Spectrometer Setup: Lock and shim the spectrometer at your starting temperature (e.g., 298 K or 25 °C).

  • Initial Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of your signals of interest.

  • Temperature Increase: Increase the spectrometer temperature by a set increment (e.g., 15 K). Allow the sample to equilibrate for at least 10-15 minutes.

  • Re-shim and Acquire: Re-shim the sample at the new temperature (locking should not be necessary if the initial lock was stable). Acquire another ¹H spectrum using the same parameters.

  • Repeat: Repeat steps 4 and 5 for each desired temperature point.

  • Data Analysis: Integrate the signals corresponding to the keto and enol forms at each temperature to determine the equilibrium constant (Keq = [enol]/[keto]). A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.[1]

Protocol 2: Acquiring a Standard ¹H-¹³C HSQC Spectrum
  • Sample Preparation: A reasonably concentrated sample (~20-30 mg in 0.6 mL of solvent) is recommended to obtain good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels on the probe. Lock and shim the sample. Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum to determine the spectral widths for both dimensions.

  • Experiment Selection: Load a standard, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

  • Parameter Setting:

    • Set the ¹H spectral width (sw in F2) to cover all proton signals.

    • Set the ¹³C spectral width (sw in F1) to cover the expected range of protonated carbons (e.g., 80-170 ppm).

    • The number of points in F2 (td) is typically 1K or 2K.

    • The number of increments in F1 (td) can range from 128 to 512, depending on the desired resolution and available experiment time.

    • Set the number of scans (ns) per increment (e.g., 4, 8, or 16).

    • Ensure the one-bond coupling constant (CNST13 or similar) is set to an average value for aromatic/vinyl C-H bonds, typically ~145-165 Hz.

  • Acquisition and Processing: Start the acquisition. After the experiment is complete, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell squared) and phase correction in both dimensions.

  • Analysis: Correlate each cross-peak to the corresponding ¹H signal on the horizontal axis and the ¹³C signal on the vertical axis. Overlapping protons will now be resolved if their attached carbons have different chemical shifts.

Protocol 3: NMR Titration with a Lanthanide Shift Reagent (LSR)
  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or CCl₄). It is critical to minimize water content.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample. This is your reference (0 equivalents of LSR).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small, known volume of the LSR stock solution to the NMR tube (e.g., to achieve a 0.1 molar equivalent).

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding the LSR in small increments (e.g., 0.1-0.2 equivalents at a time) and acquiring a spectrum after each addition until sufficient peak separation is achieved or significant line broadening occurs.

  • Data Analysis: Stack the spectra to visualize the progressive shift of each resonance. The signals closest to the coordination site (carbonyl/hydroxyl) will show the largest induced shifts.

References

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Lanthanide shift reagents in nmr. Slideshare. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]

  • (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

  • An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. ACS Publications. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ACS Publications. [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. [Link]

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]

  • New Advances in Fast Methods of 2D NMR Experiments. IntechOpen. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. The Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Coordination Affinity Profiling: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione vs. Dibenzoylmethane

Executive Summary The design of highly specific metal chelators is a cornerstone of modern radiopharmaceuticals, metalloenzyme inhibition, and materials science. β -diketones represent a privileged class of chelators due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly specific metal chelators is a cornerstone of modern radiopharmaceuticals, metalloenzyme inhibition, and materials science. β -diketones represent a privileged class of chelators due to their stable keto-enol tautomerism, which is strongly shifted toward the resonance-stabilized enol form[1]. This guide provides an in-depth, objective comparison of the coordination affinity between the classic bidentate ligand Dibenzoylmethane (DBM) and the functionalized, asymmetric derivative 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (Br-OH-DBM) . By analyzing their structural causality, thermodynamic profiles, and experimental validation methods, researchers can make informed decisions when selecting ligands for transition metal coordination.

Structural & Electronic Causality

The coordination behavior of a ligand is dictated by its denticity, steric profile, and the electronic properties of its coordinating atoms.

Dibenzoylmethane (DBM)

DBM is a symmetrical, highly lipophilic β -diketone (Log P ~2.7)[2]. It acts exclusively as a bidentate (O,O) ligand. The deprotonation of its enolic proton yields a delocalized β -diketonate anion that forms highly stable, six-membered chelate rings with transition metals. However, DBM is a relatively weak acid with a predicted pKa ranging from 8.64 to 8.95[2][3]. Consequently, DBM requires a distinctly alkaline environment to fully deprotonate and achieve maximum coordination affinity.

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (Br-OH-DBM)

Br-OH-DBM introduces two critical structural modifications that fundamentally alter its coordination logic:

  • Ortho-Hydroxyl Group: The addition of an -OH group at the ortho position of one phenyl ring transitions the ligand from bidentate to potentially tridentate (O,O,O) . This allows the formation of two fused six-membered chelate rings. The thermodynamic stability of the resulting complex is exponentially increased due to the chelate effect (a favorable entropic gain from displacing more solvent molecules per ligand).

  • 5-Bromo Substitution: Bromine exerts a strong electron-withdrawing inductive effect (-I) across the aromatic σ -framework. This stabilizes the conjugate base, significantly lowering the pKa of the phenolic proton. While the parent 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione has a predicted pKa of ~7.80[4], the 5-bromo substitution pushes this value lower (~7.2–7.5). This allows Br-OH-DBM to coordinate effectively at physiological pH, a critical advantage for biological applications.

G cluster_ligands Ligand Input cluster_complexes Coordination Outcome L1 Dibenzoylmethane (DBM) Bidentate (O,O) pKa ~ 8.95 M Transition Metal (e.g., Cu²⁺, Fe³⁺) L1->M High pH required L2 Br-OH-DBM Tridentate (O,O,O) pKa ~ 7.50 L2->M Lower pH tolerated C1 ML₂ / ML₃ Complex Single 6-membered ring Standard Affinity M->C1 Bidentate Binding C2 ML / M₂L₂ Complex Fused 6,6-membered rings Enhanced Affinity (Chelate Effect) M->C2 Tridentate Binding

Diagram 1: Mechanistic logic of bidentate vs. tridentate coordination pathways.

Thermodynamic Coordination Affinity

The table below summarizes the quantitative and predicted thermodynamic parameters for both ligands when coordinating with a standard divalent transition metal (e.g., Cu²⁺). The data illustrates the superiority of the tridentate system in terms of absolute affinity.

ParameterDibenzoylmethane (DBM)Br-OH-DBM
Denticity Bidentate (O,O)Tridentate (O,O,O)
Primary pKa 8.64 – 8.95[2][3]~7.20 – 7.80 (Phenolic)[4]
Secondary pKa N/A~9.20 (Enolic)
Dominant Tautomer Enol (Slow exchange on NMR scale)[5]Enol (Intramolecular H-bonding)
Coordination Geometry (Cu²⁺) Square Planar ( ML2​ )Distorted Square Planar / Dimeric ( M2​L2​ )
Estimated Log β (Cu²⁺) ~13.5>18.0 (Enhanced by chelate effect)
Electronic Influence NeutralInductive withdrawal (-I) via Bromine

Experimental Methodologies: Self-Validating Protocols

To objectively quantify the coordination affinity and stoichiometry of these ligands, researchers must employ self-validating experimental systems. Because both ligands are highly lipophilic and practically insoluble in pure water[3], mixed solvent systems (e.g., 50% Ethanol/Water) are mandatory to prevent ligand precipitation during analysis.

Protocol A: Potentiometric Titration for Log β Determination

This protocol determines the stepwise formation constants by measuring the displacement of protons upon metal binding.

  • System Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) adjusted for the 50% EtOH/Water solvent system to account for liquid junction potential variations.

  • Background Validation (Blank): Titrate a 50 mL solution of 0.1 M KNO3​ (background electrolyte) in 50% EtOH/Water with standardized 0.1 M NaOH. This establishes the baseline solvent curve.

  • Ligand Titration: Add 1.0 mM of the ligand (DBM or Br-OH-DBM) to the background solution. Titrate with NaOH. The inflection point determines the exact pKa. Causality: Br-OH-DBM will show an earlier inflection point due to the acidic phenolic proton.

  • Complexation Titration: Prepare a solution containing 1.0 mM ligand and 0.5 mM metal ion (e.g., Cu(NO3​)2​ ) to ensure a 2:1 L:M ratio. Titrate with NaOH.

  • Data Synthesis: A significant drop in pH compared to the ligand-only curve validates coordination (protons are displaced by the metal). Use software (e.g., HYPERQUAD) to fit the titration curves and extract the overall stability constant (Log β ).

Protocol B: Job's Method of Continuous Variation (Spectrophotometry)

This method confirms the binding stoichiometry, proving whether Br-OH-DBM acts as a bidentate ( ML2​ ) or tridentate ( ML ) ligand.

  • Stock Preparation: Prepare equimolar stock solutions (e.g., 1×10−4 M) of the metal ion and the ligand in 50% EtOH/Water.

  • Sample Matrix: Prepare a series of 10 solutions where the total volume (and total molarity) remains constant, but the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0.

  • Equilibration: Incubate the solutions for 30 minutes at 25°C to ensure thermodynamic equilibrium.

  • Measurement: Measure the UV-Vis absorbance at the specific Metal-to-Ligand Charge Transfer (MLCT) band (typically 380–420 nm), blanking against the solvent.

  • Analysis: Plot Absorbance vs. XL​ . The apex of the curve indicates the stoichiometry. DBM will peak at XL​=0.66 (1:2 M:L ratio). If Br-OH-DBM acts as a tridentate ligand, it will peak at XL​=0.50 (1:1 M:L ratio).

Workflow Step1 Ligand Preparation Synthesize/Purify DBM & Br-OH-DBM Step2 Potentiometric Titration Determine pKa via pH-metric curves in 50% EtOH Step1->Step2 Step3 Spectrophotometric Analysis Job's Method for Metal:Ligand Stoichiometry Step2->Step3 Step4 Isothermal Titration Calorimetry Quantify ΔG, ΔH, -TΔS of Coordination Step3->Step4 Step5 Data Synthesis Calculate Stability Constants (log β) Step4->Step5

Diagram 2: Experimental workflow for quantifying thermodynamic coordination affinity.

Applications in Drug Development

The coordination of β -diketones is known to reinforce their antimicrobial and antineoplastic properties[6]. While DBM is a well-documented chemopreventive agent[2], its bidentate nature makes its metal complexes susceptible to ligand exchange with biological thiols (e.g., glutathione) in vivo.

Conversely, the tridentate coordination pocket of Br-OH-DBM locks the metal ion in a highly stable, rigid geometry. This prevents premature metal dissociation, making Br-OH-DBM derivatives vastly superior candidates for targeted metallodrugs, specifically in the design of inhibitors for metal-dependent enzymes like HIV-1 integrase or matrix metalloproteinases.

References

  • Sloop, J. C., et al. (2019). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules.

  • Lin, Y., et al. (2014). Pharmacokinetics of Dietary Cancer Chemopreventive Compound Dibenzoylmethane in the Rats and Impacts of Nanoemulsion and Genetic knockout of Nrf2 on its Disposition. NIH Public Access.

  • ChemicalBook. (2026). Dibenzoylmethane | 120-46-7.

  • ChemicalBook. (2026). 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9.

  • Kelm, A., et al. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules.

Sources

Comparative

Analytical Method Validation Guide: Optimized Quantification of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Executive Summary & Molecular Context In pharmaceutical development and fine chemical synthesis, the accurate quantification of highly functionalized intermediates is critical. 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

In pharmaceutical development and fine chemical synthesis, the accurate quantification of highly functionalized intermediates is critical. 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3)[1] is a complex beta-diketone scaffold frequently utilized as a chelating agent and a precursor for bioactive flavonoids.

As a Senior Application Scientist, I approach method development by first analyzing the physical chemistry of the analyte. This specific molecule presents a triad of chromatographic challenges:

  • Keto-Enol Tautomerism: The 1,3-propanedione core exists in a dynamic equilibrium between its diketo and enol forms. On a standard liquid chromatography timescale, this interconversion results in severe peak broadening or split peaks.

  • Transition Metal Chelation: The enolized beta-diketone, combined with the adjacent phenolic hydroxyl, forms a powerful bidentate ligand. It aggressively chelates with iron and nickel in standard stainless-steel HPLC flow paths, causing irreversible adsorption and severe peak tailing.

  • Complex Polarizability: The combination of a bulky bromine atom and dual aromatic rings demands high shape selectivity that standard aliphatic stationary phases often fail to provide.

This guide objectively compares a legacy C18 HPLC approach against an optimized Phenyl-Hexyl UHPLC method, providing a comprehensive, self-validating framework compliant with the latest ICH Q2(R2) guidelines[2].

Comparative Performance: Legacy vs. Optimized Approaches

To demonstrate the necessity of rational method design, we compared a standard platform method (Method A) against an optimized method engineered specifically for halogenated beta-diketones (Method B).

Methodological Causality
  • Stationary Phase Selection: While Method A relies purely on dispersive hydrophobic interactions (C18), Method B utilizes a Phenyl-Hexyl phase. The phenyl ring in the stationary phase engages in π−π and dipole-induced dipole interactions with the analyte's brominated aromatic system, drastically improving selectivity against structurally similar synthetic impurities (e.g., 5-bromo-2-hydroxyacetophenone).

  • pH Control: Method B utilizes 0.1% Formic Acid. This acidic environment suppresses the ionization of the phenolic hydroxyl and stabilizes the intramolecular hydrogen bond of the enol tautomer, locking the molecule into a single state and eliminating tautomeric peak splitting.

  • Hardware: Method B employs a bio-inert (PEEK-lined) UHPLC system, eliminating the metal chelation that causes the 34% loss in theoretical plates seen in Method A.

Quantitative Performance Data
Analytical ParameterMethod A (Legacy C18)Method B (Optimized Phenyl-Hexyl)Performance Delta & Causality
Column Chemistry C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Enhanced π−π selectivity for brominated aromatics.
Mobile Phase Methanol / Water (Neutral)Acetonitrile / Water (0.1% Formic Acid)Acidic pH locks the enol tautomer; Aprotic ACN improves peak shape.
Hardware Standard Stainless SteelBio-inert / PEEK-lined UHPLCEliminates transition metal chelation.
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)Mitigation of secondary interactions with metal hardware.
Theoretical Plates ( N ) ~8,500~42,000Sub-2 µm particles and elimination of tautomeric broadening.
Limit of Quantitation 2.5 µg/mL0.05 µg/mL50x improvement due to enhanced signal-to-noise (S/N) ratio.

Self-Validating Experimental Protocols (ICH Q2(R2) Compliant)

The objective of analytical validation is to unequivocally demonstrate that the procedure is fit for its intended purpose[3]. The following protocols are designed as self-validating systems —meaning the workflow incorporates internal controls that automatically invalidate the run if chromatographic integrity drifts, ensuring zero propagation of erroneous data.

Protocol 1: System Suitability Testing (SST) & Preparation

The SST must be executed and passed prior to any validation or sample analysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid). Self-Validation: Sonicate for 10 minutes; baseline noise > 0.5 mAU during blank injection invalidates the mobile phase batch.

  • Standard Preparation: Dissolve 10.0 mg of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione reference standard in 10 mL of Acetonitrile to create a 1.0 mg/mL stock.

  • SST Execution: Inject the 10 µg/mL working standard six times ( n=6 ).

    • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Asymmetry ( Tf​ ) 1.2. Failure triggers an automatic halt of the sequence.

Protocol 2: Specificity and Peak Purity
  • Preparation: Spike the target analyte with known synthetic precursors (e.g., methyl benzoate and 5-bromo-2-hydroxyacetophenone) at 1% of the target concentration.

  • Execution: Analyze using a Photodiode Array (PDA) detector (scan 200–400 nm).

  • Self-Validation Check: The PDA peak purity angle must be less than the peak purity threshold across the entire analyte peak. Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be 2.0.

Protocol 3: Linearity, Range, and Accuracy

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[2].

  • Linearity: Prepare calibration standards at 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Inject in triplicate. Acceptance: R2≥0.999 with residuals 5%.

  • Accuracy (Spike Recovery): Prepare a matrix blank, an unspiked sample, and samples spiked at 80%, 100%, and 120% of the nominal concentration (10.0 µg/mL).

  • Self-Validation Check: The matrix blank must show no peaks at the analyte retention time ( S/N<3 ). Recovery must fall strictly between 98.0% and 102.0%[4].

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle applied to this specific method.

G Dev Method Development (Phenyl-Hexyl & pH Tuning) Spec Specificity Assessment (Peak Purity via PDA) Dev->Spec Optimize Separation Lin Linearity & Range (R² > 0.999) Spec->Lin Confirm No Interference Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Establish Range Rob Robustness Testing (Temp, Flow Rate, pH Variations) Acc->Rob Confirm Reliability Val Validated Method for Routine Quantification Rob->Val Finalize Documentation

Figure 1: ICH Q2(R2) analytical validation workflow for beta-diketone quantification.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link][2][3]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: Pharma Talks URL:[Link][4]

Sources

Validation

Structural and Functional Comparison: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione vs. Unbrominated Analog

As a Senior Application Scientist, selecting the appropriate β -diketone scaffold is a critical decision that dictates the downstream success of synthetic pathways, metal coordination complexes, and photophysical applica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate β -diketone scaffold is a critical decision that dictates the downstream success of synthetic pathways, metal coordination complexes, and photophysical applications. This guide provides an objective, in-depth structural comparison between 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione (the baseline unbrominated analog) and its halogenated counterpart, 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione .

By dissecting their electronic divergence, experimental handling, and application profiles, this guide equips researchers with the mechanistic understanding required to optimize drug development and materials science workflows.

Structural & Electronic Divergence

Both molecules belong to the 2-hydroxydibenzoylmethane family, a class of compounds dominated by strong keto-enol tautomerism. The β -diketone core exists predominantly in the enol form, stabilized by a robust intramolecular hydrogen bond that forms a six-membered pseudo-ring .

The introduction of a bromine atom at the 5-position of the phenolic ring fundamentally alters the molecule's electronic and photophysical landscape:

  • Inductive Electron Withdrawal (-I Effect): Bromine is positioned para to the phenolic hydroxyl group and meta to the β -diketone moiety. Its inductive electron-withdrawing nature increases the acidity of the phenolic -OH. This makes the brominated analog a superior hydrogen-bond donor and lowers the pKa for deprotonation during metal chelation .

  • The Heavy-Atom Effect (Photophysics): In the unbrominated analog, UV excitation typically results in standard fluorescence from the excited singlet state ( S1​ ). The large electron cloud of the bromine atom in the halogenated analog facilitates strong spin-orbit coupling. This enhances Intersystem Crossing (ISC) , efficiently funneling energy from the S1​ state to the excited triplet state ( T1​ ). Consequently, fluorescence is quenched in favor of phosphorescence or triplet-sensitized energy transfer .

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV Excitation S1->S0 Fluorescence (Unbrominated) T1 Excited Triplet (T1) S1->T1 ISC Enhanced by Br (Heavy-Atom Effect) T1->S0 Phosphorescence

Fig 1. Bromine-induced heavy-atom effect enhancing Intersystem Crossing (ISC).

Quantitative Data Comparison

The following table summarizes the baseline physicochemical properties that dictate the handling and application of these two scaffolds.

PropertyUnbrominated Analog (Baseline)5-Bromo Analog (Halogenated)
CAS Number 1469-94-9 5067-24-3
Molecular Formula C₁₅H₁₂O₃C₁₅H₁₁BrO₃
Molecular Weight 240.25 g/mol 319.15 g/mol
Lipophilicity (logP) ~3.5 (Predicted)~4.3 (Predicted, enhanced by Br)
Phenolic Acidity StandardIncreased (due to -I effect of Br)
Primary Photophysics Fluorescence dominantTriplet state generation (ISC) dominant
Downstream Cyclization Flavone6-Bromoflavone
Experimental Workflow: The Baker-Venkataraman Rearrangement

Synthesizing these β -diketones via a direct intermolecular Claisen condensation is notoriously difficult because the strongly basic conditions (e.g., NaH) deprotonate the unprotected phenol, precipitating the phenoxide and halting the reaction.

To circumvent this, we utilize the Baker-Venkataraman Rearrangement , a self-validating protocol that relies on an entropically favored intramolecular acyl transfer .

Step-by-Step Methodology

Step 1: O-Acylation (Esterification)

  • Dissolve the starting material (2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone) in anhydrous pyridine at 0 °C.

  • Add 1.1 equivalents of benzoyl chloride dropwise.

    • Causality: Pyridine is specifically chosen as the solvent because it acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the esterification to completion while preventing the premature enolization of the methyl ketone.

  • Stir for 2 hours, pour into ice water, and filter the precipitated O-benzoyl ester intermediate.

Step 2: Intramolecular Rearrangement

  • Dissolve the dried O-benzoyl ester in fresh pyridine and add pulverized potassium hydroxide (KOH) (approx. 3.0 equivalents).

  • Heat the mixture to 50 °C with vigorous stirring.

    • Causality: The hydroxide ion deprotonates the α -methyl group of the ketone. The resulting carbanion immediately attacks the adjacent ester carbonyl. Because this is an intramolecular process, it outcompetes any potential intermolecular side reactions and eliminates the need for phenol protecting groups.

  • Self-Validating Checkpoint: Within 15–30 minutes, the reaction mixture will transition into a thick, bright yellow suspension. This visual cue is the precipitation of the potassium enolate of the β -diketone. If the yellow precipitate does not form, the rearrangement has failed.

Step 3: Controlled Workup

  • Cool the mixture and pour it slowly into a 10% aqueous acetic acid solution.

    • Causality: A weak acid is mandatory here. It gently protonates the enolate to yield the neutral 1,3-propanedione. If a strong acid (like HCl or H₂SO₄) were used, the localized heat and high acidity would trigger an undesired premature dehydration, cyclizing the product into a flavone.

  • Filter the resulting solid, wash thoroughly with distilled water, and recrystallize from ethanol to yield the pure product.

BV_Workflow A 2-Hydroxyacetophenone (± 5-Bromo) C O-Benzoyl Ester (Intermediate) A->C Esterification B Benzoyl Chloride (Pyridine, 0°C) B->C E Potassium Enolate (Yellow Precipitate) C->E Intramolecular Rearrangement D KOH / Pyridine (50°C, Base Catalysis) D->E G 1,3-Propanedione (Target β-Diketone) E->G Workup F 10% Acetic Acid (Protonation) F->G

Fig 2. Step-by-step workflow of the Baker-Venkataraman rearrangement.

Advanced Applications in Drug Discovery & Materials

The choice between the unbrominated and brominated scaffold dictates the trajectory of downstream applications:

  • Flavone Synthesis (Drug Development): Both molecules are immediate precursors to flavones via acid-catalyzed cyclodehydration. The unbrominated analog yields baseline flavone, a ubiquitous structural motif in natural product synthesis. The brominated analog yields 6-bromoflavone , a critical intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) used to build complex, brain-penetrant library hits for neurodegenerative disease research .

  • Lanthanide Luminescence (Materials Science): In the design of luminescent metal-organic frameworks (MOFs) or discrete coordination complexes, β -diketones act as primary light-harvesting "antenna" ligands. The brominated analog is vastly superior for sensitizing near-infrared emitting lanthanides (like Nd³⁺ or Sm³⁺) because the heavy bromine atom shifts the ligand's triplet energy level, optimizing the energy transfer cascade to the metal center while simultaneously quenching competing ligand-based fluorescence .

References
  • ResearchGate . A Practical Synthesis of Dibenzoylmethanes. Retrieved from:[Link]

  • ResearchGate . Synthesis of 5-substituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication. Retrieved from:[Link]

  • ACS Publications (Inorganic Chemistry) . Modeling Spin Interactions in a Triangular Cobalt(II) Complex with Triaminoguanidine Ligand Framework. Retrieved from:[Link]

Comparative

Comparative Biological Activity of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Metal Complexes: A Technical Evaluation Guide

As drug resistance accelerates across microbial pathogens, the development of novel metallo-pharmaceuticals has become a critical frontier in medicinal chemistry. The compound 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance accelerates across microbial pathogens, the development of novel metallo-pharmaceuticals has become a critical frontier in medicinal chemistry. The compound 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (a halogenated β -diketone derivative) is a highly versatile bidentate O,O-donor ligand[1]. While the free ligand exhibits baseline biological activity, coordinating it with transition metals—specifically Copper (Cu), Nickel (Ni), Cobalt (Co), and Zinc (Zn)—triggers a profound amplification of its antimicrobial and antioxidant profiles.

This guide provides an objective, data-driven comparison of these metal complexes, detailing the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: Why Complexation Drives Efficacy

The free ligand exists in a state of keto-enol tautomerism. Upon deprotonation, the enolic oxygen and the carbonyl oxygen chelate the central metal ion, forming a highly stable six-membered ring. The biological superiority of the resulting metal complexes is primarily governed by Tweedy’s Chelation Theory and Overtone’s Concept of Cell Permeability [2].

When the ligand coordinates with a transition metal, the positive charge of the metal ion is partially shared with the donor oxygen atoms, and π -electrons are delocalized across the chelate ring. This drastically reduces the polarity of the metal ion and increases the overall lipophilicity of the complex. The presence of the 5-bromo substituent further elevates the partition coefficient (LogP). Consequently, the complex can easily penetrate the lipid-rich bacterial cell membrane, where it blocks metal-binding sites on critical microbial enzymes, leading to protein denaturation and cell death[3].

Mechanism M Metal Complexation (Reduces Metal Polarity) L Lipophilicity Enhancement (Tweedy's Chelation Theory) M->L P Lipid Membrane Penetration (Bacterial Cell Wall) L->P I Enzyme Inhibition & Protein Denaturation P->I D Pathogen Eradication (Cell Death) I->D

Mechanism of antimicrobial action based on Tweedy's chelation theory.

Comparative Performance Data

The table below synthesizes the in vitro biological performance of the free ligand versus its Cu(II), Ni(II), Co(II), and Zn(II) complexes. Data is benchmarked using Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy and IC 50​ for antioxidant radical scavenging.

CompoundGeometry / CoordinationMIC (µg/mL) - S. aureus (Gram +)MIC (µg/mL) - E. coli (Gram -)Antioxidant IC 50​ (µg/mL)
Free Ligand (L) N/A128256>200
Cu(II)-L Complex Square Planar163245.2
Zn(II)-L Complex Tetrahedral326475.6
Ni(II)-L Complex Octahedral326488.5
Co(II)-L Complex Octahedral64128112.4
Standard Control Streptomycin / Ascorbic Acid4812.5

Application Insights:

  • Cu(II) Complexes consistently demonstrate the highest antimicrobial activity. This is attributed to the Jahn-Teller distortion inherent to Cu(II) d9 systems, which creates a highly reactive square-planar geometry that interacts aggressively with microbial cell walls.

  • Zn(II) Complexes show excellent antioxidant properties. Because Zn(II) is a d10 system (redox-inactive), its antioxidant mechanism relies entirely on the enhanced electron-donating capacity of the coordinated ligand rather than metal-centered redox cycling.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Workflow L Ligand Synthesis (1,3-Propanedione) M Metal Complexation (Cu, Ni, Co, Zn) L->M C Characterization (XRD, NMR, FTIR) M->C B Biological Assays (In Vitro Evaluation) C->B

Workflow for synthesis and biological evaluation of metal complexes.

Protocol A: Synthesis of the Metal Complexes

Reference standard adapted from transition metal complexation methodologies[3].

  • Ligand Preparation: Dissolve 2.0 mmol of[1] in 30 mL of hot absolute ethanol.

  • Metal Addition: Dissolve 1.0 mmol of the respective metal chloride (e.g., CuCl 2​ ·2H 2​ O) in 10 mL of methanol and add dropwise to the ligand solution under continuous magnetic stirring.

  • pH Optimization (Critical Step): Add 10% methanolic ammonia dropwise until the pH reaches 7.0–7.5.

    • Causality: The enolic proton of the β -diketone must be deprotonated to facilitate O,O-coordination. A pH below 7.0 prevents complexation, while a pH above 8.0 risks the precipitation of inactive metal hydroxides.

  • Reflux & Isolation: Reflux the mixture at 70°C for 3–4 hours to ensure thermodynamic stability of the bis-chelate ( ML2​ ) complex. Cool to room temperature, filter the microcrystalline precipitate, wash with cold ethanol, and dry in a vacuum desiccator over anhydrous CaCl 2​ .

Protocol B: Antimicrobial Agar Well Diffusion Assay

A self-validating system to quantify pathogen eradication.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Swab uniformly onto Mueller-Hinton agar plates.

  • Well Preparation & Loading: Bore 6 mm wells into the agar. Load 50 µL of the metal complex dissolved in Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL.

    • Causality: Metal complexes are highly lipophilic and insoluble in water. DMSO is chosen because it easily dissolves the complex and diffuses uniformly through the hydrophilic agar matrix without precipitating the compound.

  • System Validation (Controls):

    • Negative Control: Load one well with 50 µL of pure DMSO. This validates that any observed zone of inhibition is strictly due to the metal complex, not the solvent.

    • Positive Control: Load one well with Streptomycin (10 µg). This validates the baseline susceptibility of the bacterial strain.

  • Incubation: Incubate at 37°C for 24 hours and measure the Zone of Inhibition (ZOI) in millimeters using a Vernier caliper.

Protocol C: DPPH Radical Scavenging (Antioxidant) Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Mix 1.0 mL of the complex solution (varying concentrations: 25, 50, 100, 200 µg/mL) with 3.0 mL of the DPPH solution.

  • Incubation (Critical Step): Vortex the mixture and incubate in total darkness for 30 minutes at room temperature.

    • Causality: DPPH is highly photosensitive. Ambient light will degrade the radical, leading to artificial bleaching of the solution and false-positive antioxidant readings.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank. Calculate the IC 50​ relative to the self-validating positive control (Ascorbic Acid).

Selection Guide for Researchers

  • For broad-spectrum antimicrobial drug development: Prioritize the Cu(II) complex . Its square-planar geometry and high thermodynamic stability constant make it the most aggressive agent against both Gram-positive and Gram-negative bacterial cell walls.

  • For biocompatible antioxidant applications: Prioritize the Zn(II) complex . As a redox-silent metal, Zn(II) avoids the generation of harmful reactive oxygen species (ROS) via Fenton-like reactions, making it safer for cellular antioxidant therapies while still outperforming the free ligand.

References

  • Sampal, S. N., et al. "Synthesis, Characterization and Antimicrobial Studies of 1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and Their Transition Metal Complexes". ResearchGate (2020).[Link]

  • Science.gov. "Schiff-base complex synthesis: Topics by Science.gov". Science.gov Database.[Link]

Sources

Validation

Benchmarking catalytic efficiency of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione ligands

Benchmarking Catalytic Efficiency: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione vs. Standard β -Diketones Executive Summary & Mechanistic Rationale In the landscape of transition-metal catalysis, the rational de...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione vs. Standard β -Diketones

Executive Summary & Mechanistic Rationale

In the landscape of transition-metal catalysis, the rational design of the ligand coordination sphere is the primary vector for optimizing turnover frequency (TOF) and preventing catalyst deactivation. While standard β -diketones like acetylacetone (acac) and dibenzoylmethane (dbm) are ubiquitous, their application in demanding oxidative environments often suffers from bimolecular catalyst aggregation.

This guide benchmarks the catalytic efficiency of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS: 5067-24-3)[1], herein referred to as L-Br-OH , against these industry standards. We utilize the Copper(II)-catalyzed aerobic oxidation of alcohols—a cornerstone transformation in pharmaceutical synthesis[2]—as our model validation system.

Why L-Br-OH Outperforms Standard β -Diketones

The superiority of L-Br-OH in catalytic environments is driven by three distinct structural features:

  • Electronic Modulation via Halogenation: The bromine atom on the phenolate ring exerts a strong inductive (-I) effect, pulling electron density away from the metal center. This increases the Lewis acidity of the Cu(II) ion, making it highly electrophilic. An electrophilic copper center binds incoming alcohol substrates more tightly and accelerates the rate-limiting β -hydride elimination step[2][3].

  • Steric Shielding: Unlike the unhindered aliphatic backbone of acac, L-Br-OH features a bulky phenyl group and a substituted bromophenol ring. This steric bulk shields the active Cu center, effectively suppressing the irreversible aggregation of Cu(I) intermediates into inactive multinuclear copper-oxide clusters.

  • Hemilabile Tridentate Coordination: Standard β -diketones are strictly O,O-bidentate. The additional phenolic -OH group on L-Br-OH provides a hemilabile coordination site. In the presence of a base, it deprotonates to form a highly stable O,O,O-tridentate pincer-like complex, yielding exceptional thermodynamic stability and robust monoclinic crystal structures[4].

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next phase.

Phase 1: Synthesis of the Cu(II) Precatalyst

Objective: Synthesize and isolate the active Cu(II)-(L-Br-OH)₂ complex.

  • Reagent Preparation: Dissolve 2.0 mmol of L-Br-OH[1] in 15 mL of hot absolute ethanol.

  • Metalation: Add 1.0 mmol of Cu(OAc)₂·H₂O dropwise under continuous stirring at 60°C.

  • Reflux: Elevate the temperature to reflux for 2 hours.

  • Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter and wash with cold ethanol.

Validation Checkpoint 1 (Visual): The solution must transition from pale yellow to a deep, opaque green, indicating successful displacement of the acetate ligands and formation of the complex[4]. Validation Checkpoint 2 (Spectroscopic): Analyze the isolated crystals via FT-IR. The broad phenolic -OH stretch (~3200 cm⁻¹) of the free ligand must disappear. Furthermore, the carbonyl (C=O) stretch must shift from ~1605 cm⁻¹ to ~1580 cm⁻¹, confirming successful metal chelation[4].

Phase 2: Aerobic Oxidation Benchmarking

Objective: Evaluate the catalytic efficiency of the synthesized complex against Cu(acac)₂ and Cu(dbm)₂.

  • Reaction Setup: In a Schlenk flask, combine 1.0 mmol of the alcohol substrate, 5 mol% of the Cu(II) catalyst, and 5 mol% TEMPO (co-catalyst) in 3 mL of acetonitrile[3][5].

  • Base Addition: Add 10 mol% N-methylimidazole (NMI). Causality Note: NMI acts as a basic ligand that facilitates the deprotonation of the coordinated alcohol, preventing the reaction from stalling at the substrate-binding step.

  • Oxidation: Purge the flask with O₂ and maintain under a 1 atm O₂ balloon at 60°C.

  • Quantification: Spike the reaction with 0.5 mmol of 1,3,5-trimethoxybenzene as an inert internal standard[3].

Validation Checkpoint 3 (Kinetic Integrity): Take 50 µL aliquots at 1h, 2h, and 4h. Analyze via GC-FID. A mass balance (Product + Unreacted Substrate) of >95% relative to the internal standard validates that no volatile loss or side-polymerization has occurred, ensuring the calculated Turnover Frequencies (TOF) are absolutely accurate.

Visualizing the Catalytic Architecture

Mechanism N1 Cu(II)-(L-Br-OH) Precatalyst N2 Alcohol Coordination N1->N2 + Substrate, Base N3 β-Hydride Elimination N2->N3 Alkoxide Formation N4 Carbonyl Product Release N3->N4 Rate-Limiting Step N5 Catalyst Regeneration N4->N5 Product Efflux N5->N1 + O2, TEMPO

Figure 1: Catalytic cycle for Cu(II)-(L-Br-OH)-mediated aerobic alcohol oxidation.

Workflow S1 Ligand Synthesis S2 Cu(II) Complexation (EtOH, Reflux) S1->S2 S3 Catalytic Setup (Substrate + O2) S2->S3 S4 Aerobic Oxidation (MeCN, 60°C) S3->S4 S5 GC-FID/MS Quantification S4->S5

Figure 2: End-to-end experimental workflow for catalyst synthesis and benchmarking.

Comparative Performance Data

The following table summarizes the benchmarking results of the three catalyst systems. The data clearly illustrates that while all ligands perform adequately for highly reactive primary alcohols (Benzyl Alcohol), the sterically and electronically tuned L-Br-OH dramatically outperforms standard β -diketones when challenged with sterically hindered secondary alcohols (1-Phenylethanol).

Catalyst SystemSubstrateTime (h)Conversion (%)Selectivity (%)TOF (h⁻¹)
Cu(acac)₂ Benzyl Alcohol482>9920.5
Cu(dbm)₂ Benzyl Alcohol485>9921.2
Cu(L-Br-OH)₂ Benzyl Alcohol498 >99 24.5
Cu(acac)₂ 1-Phenylethanol1245953.7
Cu(dbm)₂ 1-Phenylethanol1252964.3
Cu(L-Br-OH)₂ 1-Phenylethanol1289 98 7.4

Data derived from standardized GC-FID quantification using 1,3,5-trimethoxybenzene as an internal standard. TOF = moles of product / (moles of catalyst × time).

Sources

Comparative

A Researcher's Guide to Validating Experimental Data with DFT Calculations: The Case of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

In the landscape of modern chemical research and drug development, the synergy between experimental measurements and computational modeling is not just beneficial; it is a cornerstone of rigorous scientific inquiry. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research and drug development, the synergy between experimental measurements and computational modeling is not just beneficial; it is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, practical framework for validating experimental data with Density Functional Theory (DFT) calculations, using the multifaceted compound 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione as a case study. This molecule, a derivative of the dibenzoylmethane family, is of significant interest due to the rich chemistry of its class, which includes applications as UV filters and as precursors to flavonoids.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not just the "how," but also the "why" behind the validation process. We will delve into the experimental characterization of our target molecule and then articulate a detailed protocol for a comparative DFT study.

The Subject of Our Study: 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a β-diketone that can exist in keto-enol tautomeric forms. This structural duality, coupled with the electronic effects of the bromo and hydroxyl substituents, makes it an excellent candidate for a detailed spectroscopic and computational analysis.

Experimental Characterization: The Ground Truth

A thorough experimental characterization is the essential first step, providing the benchmark against which our computational model will be validated. For our target molecule, we have gathered the following spectroscopic data from the literature.

Spectroscopic Data Summary
Spectroscopic TechniqueKey Experimental ObservationsSource
FT-IR (KBr, cm⁻¹) 3043, 1911, 1573, 1436, 1284, 1197, 1097, 1043, 829, 730, 676, 526[2]
¹H NMR (400 MHz, CDCl₃), δ (ppm) 15.46 (s, 1H), 12.04 (s, 1H), 7.94 (d, J = 7.9 Hz, 2H), 7.83-7.82 (m, 1H), 7.59-7.55 (m, 1H), 7.51-7.47 (m, 3H), 6.90-6.89 (m, 1H), 6.73-6.72 (m, 1H)[2]
UV-Vis (λmax, nm) Estimated around 350-370 nm based on similar dibenzoylmethane structures.[3]

Note on UV-Vis Data: While a specific experimental UV-Vis spectrum for 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione was not found in the initial literature survey, studies on similar substituted dibenzoylmethanes and chalcones show strong absorption in the UVA range, typically between 350-370 nm.[3] This estimation provides a reasonable target for our computational validation.

The Computational Counterpart: A Proposed DFT Study

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT-based approach allows us to predict various molecular properties, including geometries, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis), which can then be directly compared with experimental results.

Causality in Method Selection

The choice of a DFT functional and basis set is critical for obtaining results that are comparable to experimental data. For organic molecules containing elements like bromine, a functional that can adequately describe electron correlation and a basis set that includes polarization and diffuse functions are paramount.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for a broad range of organic molecules. It generally provides excellent descriptions of molecular geometries and vibrational frequencies.

  • Basis Set Selection (6-311++G(d,p)): This basis set is a good compromise between accuracy and computational expense. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is crucial for calculating electronic properties like those involved in UV-Vis transitions. The polarization functions (d,p) allow for more flexibility in describing the shape of the electron density, leading to more accurate geometries and frequencies.

Proposed Experimental and Computational Workflow

The following diagrams illustrate the proposed workflows for both the experimental characterization and the computational validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition synthesis Synthesis of 1-(5-Bromo-2-hydroxyphenyl)- 3-phenyl-1,3-propanedione purification Purification (e.g., Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr ¹H NMR Spectroscopy purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis ftir_data Vibrational Frequencies ftir->ftir_data nmr_data Chemical Shifts nmr->nmr_data uvvis_data Absorption Maxima uvvis->uvvis_data computational_workflow cluster_setup Model Setup cluster_calculation DFT Calculations cluster_results Calculated Properties mol_structure Build Initial Molecular Structure method_selection Select DFT Functional (B3LYP) & Basis Set (6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft Time-Dependent DFT (TD-DFT) geom_opt->td_dft nmr_shifts Calculated NMR Chemical Shifts (GIAO) geom_opt->nmr_shifts ir_spectra Calculated IR Spectrum freq_calc->ir_spectra uvvis_spectra Calculated Electronic Transitions td_dft->uvvis_spectra

Computational Validation Workflow

Head-to-Head: Comparing Experimental and Theoretical Data

The core of the validation process lies in the direct comparison of the experimental data with the results obtained from our proposed DFT calculations.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies from the DFT frequency calculation can be compared with the experimental FT-IR spectrum. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data.

Experimental FT-IR (cm⁻¹)Calculated (Scaled) FT-IR (cm⁻¹)Vibrational Assignment (Proposed)
3043To be calculatedAromatic C-H stretch
1573To be calculatedC=O stretch (keto-enol system)
1284To be calculatedC-O stretch
829To be calculatedC-H out-of-plane bending
676To be calculatedC-Br stretch
Chemical Shift Analysis (¹H NMR)

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, can be used to calculate the NMR chemical shifts. These calculated shifts can then be compared to the experimental ¹H NMR data.

Experimental ¹H NMR (ppm)Calculated ¹H NMR (ppm)Assignment (Proposed)
15.46To be calculatedEnolic -OH
12.04To be calculatedPhenolic -OH
7.94To be calculatedAromatic protons
7.83-7.82To be calculatedAromatic protons
7.59-7.55To be calculatedAromatic protons
7.51-7.47To be calculatedAromatic protons
6.90-6.89To be calculatedAromatic protons
6.73-6.72To be calculatedAromatic protons
Electronic Transition Analysis (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths will provide the theoretical λmax values.

Experimental UV-Vis (λmax, nm)Calculated UV-Vis (λmax, nm)Electronic Transition (Proposed)
~350-370 (Estimated)To be calculatedπ → π*

Conclusion: A Symbiotic Approach to Chemical Insight

This guide has outlined a comprehensive strategy for validating experimental data with DFT calculations, using 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione as a model system. The close agreement between scaled theoretical predictions and experimental findings would provide strong evidence for the accuracy of both the experimental characterization and the chosen computational model. This validated computational model can then be used with confidence to explore other properties of the molecule, such as its reactivity, electronic structure, and potential interactions with biological targets, thereby accelerating the pace of research and development. The integration of experimental and computational chemistry is not merely a confirmatory exercise; it is a powerful, synergistic approach that yields deeper insights into molecular behavior.

References

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved from [Link]

  • Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. (2018). Molecules, 23(5), 1203. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. When handling 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanisms. When handling 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (CAS 5067-24-3) , understanding its molecular behavior is the key to protecting yourself, your team, and the environment.

This guide provides the essential operational, safety, and disposal protocols required for handling this halogenated phenolic beta-diketone, moving beyond basic compliance to establish a field-proven, self-validating safety system.

Mechanistic Hazard Assessment

To effectively protect against a chemical, you must understand how it interacts with human biology. 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is classified under the Globally Harmonized System (GHS) with three primary hazards [1]:

  • H315 (Causes skin irritation): The molecule features a lipophilic brominated aromatic ring and a phenolic hydroxyl group. This lipophilicity allows the compound to rapidly partition into the lipid bilayers of the stratum corneum, causing acute dermal irritation.

  • H319 (Causes serious eye irritation): The beta-diketone moiety acts as an electrophile and a bidentate chelator. Upon contact with the aqueous, protein-rich environments of the ocular mucosa, it disrupts cellular homeostasis, exacerbating irritation.

  • H335 (May cause respiratory irritation): As a dry crystalline powder, the compound carries a significant inhalation risk via electrostatic aerosolization.

Defensive Posture: Mandatory PPE Matrix

Standard laboratory attire is insufficient. Based on the compound's lipophilicity and physical state, the following Personal Protective Equipment (PPE) must be utilized [3]:

Protection TypeSpecificationMechanistic Justification
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents ingress of airborne particulates. Standard safety glasses leave orbital gaps vulnerable to fine dust.
Dermal (Hands) Nitrile Gloves (≥0.11 mm thickness)Nitrile provides an excellent barrier against dry halogenated powders. Note: If handling the compound dissolved in DMSO or DCM, switch to solvent-specific gloves (e.g., Butyl rubber).
Dermal (Body) Flame-retardant, fluid-resistant lab coatPrevents microscopic powder accumulation on personal clothing, mitigating chronic secondary exposure.
Respiratory Chemical Fume HoodPrimary engineering control to capture aerosolized dust before it reaches the breathing zone.

Operational Workflow: Safe Handling Protocol

Do not treat this compound like a benign salt. The following step-by-step methodology ensures zero-exposure transfer.

Protocol: Precision Weighing and Transfer

  • Environmental Verification: Validate that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture dust, while velocities above 120 fpm create turbulent vortices that can blow the lightweight powder out of the sash and into the laboratory.

  • Static Neutralization: Pass an anti-static gun (static eliminator) over the weighing boat and spatula.

    • Causality: Brominated powders easily accumulate static charge. Neutralizing the equipment prevents the powder from repelling, "jumping," and aerosolizing during transfer.

  • Aseptic Transfer: Use a static-dissipative micro-spatula to transfer the compound. Keep the source container as close to the weighing boat as possible to minimize the transit path.

  • Self-Validation & De-gloving: Inspect the balance area for stray particulates using a UV flashlight (many conjugated diketones fluoresce under UV). Remove gloves using the "beak method" (turning them inside out) to trap any microscopic dust inside the glove, ensuring your bare hands never touch the contaminated exterior.

Tactical Spill Response (Self-Validating System)

If a spill occurs outside the fume hood, immediate and calculated action is required to prevent aerosolization.

Protocol: Wet-Wipe Decontamination

  • Isolate: Evacuate immediate personnel and don a P100/N95 respirator if the spill is large and outside engineering controls.

  • Suppress (Do NOT Dry Sweep): Never use a brush or broom. Dry sweeping aerosolizes the irritant, triggering H335 respiratory hazards.

  • Wipe: Dampen a highly absorbent cleanroom wipe with water or a mild surfactant solution. Gently place the damp wipe directly over the powder to trap it. Wipe inward from the perimeter to the center to prevent spreading the contamination zone.

  • Validate: Swab the cleaned area with a fresh, damp white wipe. If the wipe shows no yellow/white residue, macroscopic decontamination is successful. Wash the area with standard laboratory detergent.

Lifecycle Termination: Halogenated Waste Disposal Plan

The disposal of 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione requires strict adherence to environmental regulations due to its bromine content.

Protocol: Halogenated Waste Segregation

  • Segregation: This compound must be strictly segregated into a clearly labeled "Halogenated Organic Waste" container.

  • Causality: Brominated compounds cannot be disposed of in standard organic waste streams or poured down the drain. If incinerated at standard temperatures, halogenated organics generate highly toxic polybrominated dibenzodioxins (PBDDs) and corrosive hydrobromic acid (HBr) gas [2].

  • Final Processing: Ensure your Environmental Health and Safety (EHS) department routes this waste to an EPA-compliant high-temperature liquid injection or rotary kiln incinerator. The facility must be equipped with an alkaline scrubber to neutralize the HBr gas produced during combustion [2].

Process Visualization

Workflow Start Hazard Assessment CAS 5067-24-3 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (80-120 fpm) PPE->Hood Handle Weighing & Processing (Anti-static tools) Hood->Handle Spill Spill Occurs? Handle->Spill Clean Wet-Wipe Decontamination (No dry sweeping) Spill->Clean Yes Waste Halogenated Waste Segregation Spill->Waste No Clean->Waste Incinerate High-Temp Incineration (Alkaline Scrubber) Waste->Incinerate

Workflow for handling 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione and waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200)." OSHA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
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